molecular formula C34H48O2 B1228042 3-Benzoyloxycholesta-8,14-diene CAS No. 20748-23-6

3-Benzoyloxycholesta-8,14-diene

Katalognummer: B1228042
CAS-Nummer: 20748-23-6
Molekulargewicht: 488.7 g/mol
InChI-Schlüssel: QIBPWHCNUAMCBM-YIAGYAHKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzoyloxycholesta-8,14-diene, also known as 3-Benzoyloxycholesta-8,14-diene, is a useful research compound. Its molecular formula is C34H48O2 and its molecular weight is 488.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzoyloxycholesta-8,14-diene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzoyloxycholesta-8,14-diene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[(3S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-13,17,23-24,26-27,29H,9-11,14-16,18-22H2,1-5H3/t24-,26?,27+,29-,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBPWHCNUAMCBM-YIAGYAHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942963
Record name Cholesta-8,14-dien-3-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20748-23-6
Record name 3-Benzoyloxycholesta-8,14-diene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020748236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesta-8,14-dien-3-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Chemical Structure and Physical Properties of 3-Benzoyloxycholesta-8,14-diene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the complex landscape of sterol chemistry and drug development, 3-benzoyloxycholesta-8,14-diene (specifically the 3β-benzoyloxy-5β-cholesta-8,14-diene isomer) occupies a critical niche. It is primarily encountered as a major byproduct during the chemical synthesis of 5α-cholest-8(14)-en-3β-ol-15-one, a highly potent inhibitor of sterol synthesis with significant hypocholesterolemic activity[1]. Understanding the physical properties, structural conformation, and mechanistic origins of this diene is essential for scientists optimizing low-temperature sterol isomerizations and developing high-purity anticholesteremic agents.

Molecular Architecture & Structural Elucidation

The compound is built upon a cholestane skeleton, heavily modified by a conjugated diene system and a bulky ester group.

  • Steroid Core & Diene System: The molecule features a tetracyclic core with a conjugated double bond system at the C8(9) and C14(15) positions. The C8=C9 bond is tetrasubstituted, while the C14=C15 bond is trisubstituted, imparting unique electronic properties and UV absorbance characteristics.

  • Stereochemistry & Conformation: The stereocenter at C-5 possesses a 5β-H configuration, rendering the A/B ring junction cis. This forces the A-ring into a conformation that significantly alters the spatial orientation of the 3β-benzoyloxy group compared to its 5α-counterparts.

  • Crystallographic Confirmation: Because NMR coupling constants in flexible cis-fused sterol systems can sometimes be ambiguous, definitive structural proof was achieved via X-ray crystallography of its heavy-atom derivative, 3β-(p-bromobenzoyloxy)-5β-cholesta-8,14-diene. The crystal structure (Space group P21, a = 10.698 Å, b = 9.487 Å, c = 15.024 Å, β = 96.05°) unequivocally established the 5β-H configuration and confirmed that the C-17 side-chain stereochemistry remained unchanged during the harsh isomerization process[1].

Physicochemical & Spectroscopic Profile

Accurate characterization of 3-benzoyloxycholesta-8,14-diene requires cross-referencing multiple analytical modalities. The quantitative data is summarized in the tables below.

Table 1: Fundamental Physicochemical Properties
PropertyValue / Description
Systematic Name (3β,5β)-Cholesta-8,14-dien-3-yl benzoate
CAS Registry Number 20748-23-6[2]
Molecular Formula C34H48O2[2]
Molecular Weight 488.75 g/mol [2]
Physical State Crystalline solid
Solubility Soluble in chloroform, dichloromethane, and hot ethanol
Table 2: Diagnostic Spectroscopic Data
Analytical MethodKey Diagnostic Features
UV-Vis Spectroscopy λmax ≈ 245–250 nm (Characteristic of conjugated heteroannular sterol dienes).
1H NMR (CDCl3) δ ~5.20 ppm (m, 1H, C15-H olefinic); δ ~5.05 ppm (m, 1H, C3-H, deshielded by benzoate); δ 7.40–8.10 ppm (m, 5H, aromatic).
Mass Spectrometry (EI) M+ at m/z 488; Base peak/major fragment at m/z 366 (Loss of benzoic acid, [M - 122]).

Mechanistic Causality of Isomerization

The formation of 3β-benzoyloxy-5β-cholesta-8,14-diene occurs during the low-temperature, acid-catalyzed isomerization of 7-dehydrocholesteryl benzoate (3β-benzoyloxycholesta-5,7-diene)[3].

  • Causality of Reagent Choice: Anhydrous hydrogen chloride (HCl) in dry chloroform is utilized because the non-polar solvent stabilizes the transient ion-pairs without acting as a nucleophile, preventing solvolysis.

  • Reaction Dynamics: Protonation of the Δ5,7 diene system generates a delocalized allylic carbocation network. While the kinetically favored pathway yields the target 3β-benzoyloxy-5α-cholesta-7,14-diene, the extended lifetime of the carbocation allows for C-5 epimerization. Subsequent hydride shifts and deprotonation events lead to the migration of the double bonds to the 8,14-position, yielding the 5β-8,14-diene byproduct[3].

IsomerizationMechanism SM 7-Dehydrocholesteryl Benzoate (3β-benzoyloxycholesta-5,7-diene) Reagent Anhydrous HCl / CHCl₃ Temperature: -42 °C SM->Reagent Carbocation Allylic Carbocation Network (Protonation & Hydride Shifts) Reagent->Carbocation Major 3β-benzoyloxy-5α-cholesta-7,14-diene (Target Major Product) Carbocation->Major Kinetic Control (Retention of 5α) Byproduct1 3β-benzoyloxy-5β-cholesta-8,14-diene (Major Epimerized Byproduct) Carbocation->Byproduct1 C-5 Epimerization & Δ8,14 Migration Byproduct2 3β-benzoyloxy-5β-cholesta-7,14-diene (Minor Epimerized Byproduct) Carbocation->Byproduct2 C-5 Epimerization

Fig 1: Mechanistic pathway of HCl-catalyzed isomerization yielding the 8,14-diene byproduct.

Self-Validating Experimental Protocol

To replicate the synthesis and subsequent isolation of this diene, the following self-validating workflow must be strictly adhered to. Every step includes a diagnostic check to ensure scientific integrity.

Step 1: Anhydrous Solvation

  • Procedure: Dissolve 10.0 g of 7-dehydrocholesteryl benzoate in 200 mL of strictly anhydrous chloroform (distilled over calcium hydride).

  • Causality & Validation: Moisture must be excluded to prevent the irreversible hydration of the carbocation intermediate. Validation: Karl Fischer titration of the solvent should read <50 ppm H2O prior to use.

Step 2: Low-Temperature Isomerization

  • Procedure: Cool the solution to -42 °C using a dry ice/acetonitrile bath. Vigorously bubble anhydrous HCl gas through the solution for 45 minutes.

  • Causality & Validation: The low temperature kinetically traps the desired diene isomers and suppresses complete aromatization of the steroid core. Validation: Extract a 0.1 mL aliquot, quench, and analyze via TLC (hexane:ethyl acetate 9:1). The disappearance of the starting material spot (Rf ~0.6) and the appearance of a new UV-active cluster (Rf ~0.55) validates reaction progression.

Step 3: Quenching & Neutralization

  • Procedure: Rapidly pour the cold reaction mixture into 500 mL of ice-cold saturated aqueous NaHCO3 under vigorous stirring.

  • Causality & Validation: Immediate neutralization prevents secondary acid-catalyzed degradation during the warming phase. Validation: The cessation of CO2 evolution (bubbling) and an aqueous phase pH of ~8 confirms complete neutralization.

Step 4: Extraction & Concentration

  • Procedure: Separate the organic layer, wash twice with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure at <30 °C.

  • Causality: Thermal degradation of the diene is mitigated by maintaining a low water bath temperature during rotary evaporation.

Step 5: Chromatographic Isolation

  • Procedure: Purify the crude mixture using silver-ion (Ag+) impregnated silica gel chromatography or Ag-HPLC.

  • Causality & Validation: Standard silica struggles to resolve the 5α-7,14-diene from the 5β-8,14-diene. Silver ions form reversible π-complexes with the double bonds; the differing steric environments of the 7,14 vs. 8,14 dienes allow for baseline separation. Validation: Confirm the identity of the isolated 5β-8,14-diene fraction via 1H NMR (verifying the single olefinic proton at C-15).

ExperimentalProtocol Step1 1. Solvation Dissolve in dry CHCl₃ Step2 2. Isomerization Bubble dry HCl (-42 °C) Step1->Step2 Step3 3. Quenching Neutralize with NaHCO₃ Step2->Step3 Step4 4. Extraction Wash & dry (MgSO₄) Step3->Step4 Step5 5. Chromatography Silica/Ag-ion HPLC Step4->Step5 Step6 6. Validation NMR, MS, X-ray Step5->Step6

Fig 2: Self-validating experimental workflow for the synthesis and isolation of sterol dienes.

References

  • Title: Concerning the structure of 3 beta-benzoyloxy-5 beta-cholesta-8,14-diene, a major byproduct in the chemical synthesis of 5 alpha-cholest-8(14)-en-3 beta-ol-15-one Source: PubMed (nih.gov) URL: [Link]

  • Title: Calculated heats of formation of sterol diene isomers compared with synthetic yields of isomerisation reactions of Δ5,7 sterols Source: ResearchGate (researchgate.net) URL: [Link]

Sources

The Strategic Role of the Cholesta-8,14-diene Scaffold in Sterol Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The intricate multi-step enzymatic cascade that constitutes the sterol biosynthesis pathway is fundamental to cellular life, yielding essential molecules like cholesterol in mammals and ergosterol in fungi. While the initial and final products of this pathway are well-characterized, the transient intermediates offer a wealth of information for understanding enzymatic mechanisms, identifying novel regulatory points, and designing targeted therapeutic agents. This technical guide provides an in-depth exploration of the pivotal role of the cholesta-8,14-diene scaffold, a key intermediate in the post-lanosterol segment of cholesterol biosynthesis. We will delve into its formation, enzymatic conversion, and its significance as a branch-point in the pathway. Furthermore, we will discuss the synthetic derivative, 3-benzoyloxycholesta-8,14-diene, and its utility as a research tool. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical juncture in sterol metabolism.

Introduction: Navigating the Complexity of Post-Lanosterol Biosynthesis

The biosynthesis of cholesterol from lanosterol is a reductive and demethylative process involving a series of approximately 19 enzymatic steps.[1] This latter part of the pathway is less linear than the initial stages, featuring multiple alternative routes and branch points, often referred to as the Bloch and Kandutsch-Russell pathways.[2][3] These pathways diverge in the timing of the reduction of the Δ24 double bond in the side chain. Central to these pathways is the removal of the 14α-methyl group from lanosterol, a process that necessitates the formation of a transient diene system.[4][5] It is within this critical demethylation process that the cholesta-8,14-diene scaffold emerges as a key player.

The Genesis of the 8,14-Diene System: A Necessary Intermediate

The removal of the 14α-methyl group is catalyzed by the enzyme lanosterol 14α-demethylase (CYP51A1), a cytochrome P450 monooxygenase.[6][7] This enzyme hydroxylates the methyl group, which is subsequently eliminated as formic acid. The removal of this group leads to the formation of a transient Δ8,14-diene. Specifically, the conversion of 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol from lanosterol is a key step.[8][9]

A proposed mechanism involves the labilization of a hydrogen atom at the C-15 position, facilitating the removal of the 14α-methyl group and the formation of the 14-15 double bond.[4] This leads to the formation of intermediates such as 4,4'-dimethyl-cholesta-8,14-dien-3β-ol, which has been shown to be converted into cholesterol.[4]

The Enzymatic Crossroads: Reduction of the Δ14-Double Bond

The cholesta-8,14-dien-3β-ol system represents a critical juncture where the pathway commits to the final stages of cholesterol synthesis. The next crucial step is the reduction of the Δ14-double bond, a reaction catalyzed by Δ14-sterol reductase (also known as lamin B receptor, LBR, or TM7SF2 in humans).[7] This enzyme utilizes NADPH as a cofactor to saturate the 14-15 double bond, yielding a Δ8-monounsaturated sterol.

The activity of Δ14-sterol reductase is a key regulatory point and a target for various inhibitors. In fungi, the analogous enzyme, Erg24, is the target of morpholine fungicides, which leads to the accumulation of ignosterol (ergosta-8,14-dienol), disrupting membrane function.[10][11] This highlights the essentiality of the reduction of the 8,14-diene intermediate for proper sterol synthesis and cellular viability.

Visualizing the Pathway: The Central Role of Cholesta-8,14-diene

Sterol_Biosynthesis_Pathway cluster_pre_diene Upstream Pathway cluster_diene_core Cholesta-8,14-diene Intermediate cluster_post_diene Downstream Pathway Lanosterol Lanosterol FF_MAS 4,4-dimethyl-5α-cholesta- 8,14,24-trien-3β-ol Lanosterol->FF_MAS CYP51A1 (14α-demethylase) Cholesta_diene Cholesta-8,14-dien-3β-ol FF_MAS->Cholesta_diene Multiple Steps Zymosterol Zymosterol Cholesta_diene->Zymosterol Δ14-Sterol Reductase (LBR/TM7SF2) Desmosterol Desmosterol Zymosterol->Desmosterol ... Cholesterol Cholesterol Zymosterol->Cholesterol Alternative Pathway Desmosterol->Cholesterol Δ24-Reductase

Caption: The central position of the cholesta-8,14-diene intermediate in the post-lanosterol biosynthesis pathway.

3-Benzoyloxycholesta-8,14-diene: A Synthetic Probe

While 3-benzoyloxycholesta-8,14-diene is not a known natural intermediate in the sterol biosynthesis pathway, its synthesis and characterization have been reported, often as a byproduct in the chemical isomerization of other sterols.[12] The benzoyloxy group at the 3β position makes the molecule more lipophilic and can serve as a useful chemical handle.

For researchers in this field, 3-benzoyloxycholesta-8,14-diene can be a valuable tool for several applications:

  • Enzyme Assays: As a synthetic substrate or inhibitor analog for Δ14-sterol reductase. The bulky benzoyl group may influence binding to the active site, providing insights into the enzyme's substrate specificity.

  • Analytical Standard: A well-characterized standard for chromatographic and mass spectrometric analysis, aiding in the identification and quantification of related endogenous sterol dienes.[13]

  • Chemical Biology Probes: The benzoyl group can be modified with reporter tags (e.g., fluorophores, biotin) to create probes for studying the subcellular localization and protein interactions of sterol intermediates.

Methodologies for Studying Cholesta-8,14-diene and its Metabolism

The study of transient sterol intermediates requires sensitive and specific analytical techniques. The low abundance and structural similarity of these molecules present significant analytical challenges.[13][14]

Extraction and Separation of Sterol Intermediates

A robust lipid extraction method is the first critical step. The Bligh-Dyer method or a modified Folch extraction are commonly employed to isolate total lipids from cells or tissues.

Table 1: Comparison of Chromatographic Techniques for Sterol Analysis

TechniqueStationary PhaseMobile PhaseDerivatizationDetectionAdvantagesDisadvantages
GC-MS Non-polar (e.g., DB-5ms)Inert gas (He)Required (silylation)Mass Spectrometry (MS), Flame Ionization (FID)High resolution, established librariesDestructive, requires volatile derivatives
LC-MS/MS Reversed-phase (C18, C8)Acetonitrile/Methanol/Water gradients with additives (e.g., ammonium acetate)Not typically requiredTandem Mass Spectrometry (MS/MS)High sensitivity and specificity, non-destructiveMatrix effects can be significant
HPLC-UV Reversed-phase (C18)Acetonitrile/MethanolNot required for conjugated dienesUV-VisSimple, quantitativeLower sensitivity and specificity than MS
Experimental Protocol: Analysis of Sterol Intermediates by LC-MS/MS

This protocol provides a general workflow for the analysis of cholesta-8,14-diene and other sterol intermediates from cultured cells.

1. Sample Preparation and Lipid Extraction:

  • Harvest and wash cells with ice-cold PBS.
  • Perform cell lysis (e.g., sonication in methanol).
  • Add an internal standard (e.g., a deuterated sterol).
  • Perform a Bligh-Dyer extraction using a chloroform:methanol:water (2:2:1.8) solvent system.
  • Collect the lower organic phase containing the lipids.
  • Dry the lipid extract under a stream of nitrogen.

2. Chromatographic Separation:

  • Reconstitute the dried lipid extract in the initial mobile phase (e.g., 95% methanol).
  • Inject the sample onto a C18 reversed-phase HPLC column.
  • Elute the sterols using a gradient of acetonitrile and isopropanol containing a small percentage of formic acid and ammonium acetate.

3. Mass Spectrometric Detection:

  • Utilize electrospray ionization (ESI) in positive ion mode.
  • Monitor for the characteristic precursor and product ions of the target sterol dienes in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. Common ions include [M+H]+ and [M+H-H2O]+.

Visualizing the Workflow: From Biological Sample to Data

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Interpretation Cell_Culture Cell Culture/ Tissue Homogenate Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Cell_Culture->Lipid_Extraction HPLC HPLC Separation (Reversed-Phase C18) Lipid_Extraction->HPLC MS Tandem Mass Spectrometry (ESI-MS/MS) HPLC->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis Biological_Insights Biological Insights Data_Analysis->Biological_Insights

Caption: A streamlined workflow for the analysis of sterol biosynthesis intermediates.

Conclusion and Future Directions

The cholesta-8,14-diene scaffold represents a pivotal, albeit transient, intermediate in the complex tapestry of sterol biosynthesis. Its formation and subsequent reduction are essential for the production of cholesterol and related sterols. Understanding the enzymes that act upon this diene system, particularly Δ14-sterol reductase, offers significant opportunities for the development of novel therapeutics targeting hypercholesterolemia and fungal infections.

The use of synthetic derivatives like 3-benzoyloxycholesta-8,14-diene as research tools will continue to be invaluable for dissecting the intricate molecular interactions within this pathway. Future research should focus on developing more sophisticated chemical probes to visualize the flux of these intermediates in real-time within living cells, providing a more dynamic understanding of sterol metabolism in health and disease.

References

  • Current time information in Shropshire, GB. (n.d.). Google.
  • BPS/IUPHAR Guide to PHARMACOLOGY. (n.d.). Lanosterol biosynthesis pathway. Retrieved March 24, 2026, from [Link]

  • Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis for measuring fluxes through intact metabolic pathways and for discovering new pathways. ResearchGate. Retrieved March 24, 2026, from [Link]

  • Yang, C., McDonald, J. G., Patel, A., Zhang, Y., Umetani, M., Xu, F., Westover, E. J., Covey, D. F., Mangelsdorf, D. J., Cohen, J. C., & Hobbs, H. H. (2006). Sterol intermediates from cholesterol biosynthetic pathway as liver X receptor ligands. The Journal of Biological Chemistry, 281(38), 27858–27866. [Link]

  • Palsuledesai, C. C., & Distefano, M. D. (2002). Cholesterol Biosynthesis: Lanosterol to Cholesterol. Journal of Chemical Education, 79(3), 353. [Link]

  • Mitsche, M. A., & Hobbs, H. H. (2014). Cholesterol biosynthetic pathway.The conversion of lanosterol to... ResearchGate. Retrieved March 24, 2026, from [Link]

  • Nishimura, K., Amano, F., & Akamatsu, Y. (2010). Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. The Journal of Antibiotics, 63(8), 449–455. [Link]

  • Robertson, D. (2020, February 3). An Overview of the Cholesterol Biosynthesis Pathway. News-Medical.net. Retrieved March 24, 2026, from [Link]

  • Kudo, T., Nakayama, S., Abe, A., & Tomita, T. (2010). Cholesterol biosynthesis pathway intermediates and inhibitors regulate glucose-stimulated insulin secretion and secretory granule formation in pancreatic beta-cells. Endocrinology, 151(10), 4705–4716. [Link]

  • He, J. X., Fujioka, S., Li, T. C., Kang, S. G., Seto, H., Takatsuto, S., Yoshida, S., & Jang, J. C. (2019). The use of mutants and inhibitors to study sterol biosynthesis in plants. bioRxiv. [Link]

  • LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. Retrieved March 24, 2026, from [Link]

  • Kudo, T., Nakayama, S., Abe, A., & Tomita, T. (2010). Cholesterol Biosynthesis Pathway Intermediates and Inhibitors Regulate Glucose-Stimulated Insulin Secretion and Secretory Granule Formation in Pancreatic β-Cells. Endocrinology, 151(10), 4705–4716. [Link]

  • Nes, W. R. (2011). Biosynthesis of Cholesterol and Other Sterols. Chemical Reviews, 111(10), 6423–6451. [Link]

  • Al-Sayyed, H. F. A., & Auzanneau, F.-I. (2025). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Molecules, 30(11), 2415. [Link]

  • Biotage. (2025, April 15). Simplifying sterol analysis: modern approach for diagnosing lipid disorders. Retrieved March 24, 2026, from [Link]

  • LCGC International. (2025, November 14). Detecting and Profiling Sterols in Pre-Prepared Foods Using GC–MS. Retrieved March 24, 2026, from [Link]

  • Deising, H. B., & Reimann, S. (2015). Sterol Biosynthesis Inhibitors: C14 Demethylation (DMIs). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Mork, S., & Chignola, R. (2021). Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context. International Journal of Molecular Sciences, 22(15), 7984. [Link]

  • Kumar, A., & Prasad, R. (2024). Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review. Frontiers in Fungal Biology, 5. [Link]

  • Mork, S., & Chignola, R. (2021). A logical scheme of enzymes and metabolites involved in the cholesterol... ResearchGate. Retrieved March 24, 2026, from [Link]

  • Brown, A. J., & Sharpe, L. J. (2024). Chemical Inhibition of Sterol Biosynthesis. International Journal of Molecular Sciences, 25(7), 3749. [Link]

  • Norlin, M. (n.d.). Cytochrome P450 enzymes in the metabolism of cholesterol and cholesterol derivatives. Semantic Scholar. Retrieved March 24, 2026, from [Link]

  • Akhtar, M., Watkinson, I. A., Rahimtula, A. D., Wilton, D. C., & Munday, K. A. (1969). The role of a cholesta-8,14-dien-3-beta-ol system in cholesterol biosynthesis. The Biochemical Journal, 111(5), 757–761. [Link]

  • Parish, E. J., & Schroepfer, G. J. (1980). Concerning the structure of 3 beta-benzoyloxy-5 beta-cholesta-8,14-diene, a major byproduct in the chemical synthesis of 5 alpha-cholest-8(14)-en-3 beta-ol-15-one. Chemistry and Physics of Lipids, 27(3), 281–288. [Link]

  • Wilton, D. C. (1971). The biosynthesis of cholesta-8,14-dien-3beta-ol by Chang human liver cells. The Biochemical Journal, 125(4), 1153–1154. [Link]

  • Wang, Y., & Wang, X. (2022). Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses. Frontiers in Plant Science, 13. [Link]

  • Akhtar, M., Brooks, W. A., & Watkinson, I. A. (1969). The intermediary role of a steroid 8,14-dien-3β-ol system in ergosterol biosynthesis. The Biochemical Journal, 115(1), 135–137. [Link]

  • Varela, C., & Pretorius, I. S. (2022). Characterization and Role of Sterols in Saccharomyces cerevisiae during White Wine Alcoholic Fermentation. Fermentation, 8(2), 82. [Link]

  • Hartmann, M.-A. (2019). Metabolism and Biological Activities of 4-Methyl-Sterols. Molecules, 24(3), 451. [Link]

  • Endo, K., Hatakeyama, S., & Takayama, H. (2015). Stereo-controlled synthesis of polyheterocycles via the diene-transmissive hetero-Diels–Alder reaction of β,γ-unsaturated α-keto esters. Organic & Biomolecular Chemistry, 13(21), 5875–5879. [Link]

  • Tokyo University of Science. (2024, May 15). Fighting Fat and Inflammation: Scientists Develop Powerful New Compounds. Retrieved March 24, 2026, from [Link]

  • Wu, J.-R., & Yang, L. (2017). Rational synthesis of benzimidazole[15]arenes by CuII-catalyzed post-macrocyclization transformation. Chemical Science, 8(12), 8037–8042. [Link]

  • Meyer, M., & Conrad, M. (2024). Assessing the activity of benzodioxol, phenol and aniline derivatives as radical trapping antioxidants that inhibit ferroptosis. ChemRxiv. [Link]

  • Ucar Akyurek, T., Sezer Senol Deniz, F., Suntar, I., Eren, G., Kenan Ulutas, O., & Erdogan Orhan, I. (2022). 3-Hydroxytyrosol as a phenolic cholinesterase inhibitor with antiamnesic activity: a multimethodological study of selected plant phenolics. Frontiers in Pharmacology, 13. [Link]

  • Wang, Y., & Li, Y. (2024). Ortho-ester-substituted diaryliodonium salts enabled regioselective arylocyclization of naphthols toward 3,4-benzocoumarins. Beilstein Journal of Organic Chemistry, 20, 658–664. [Link]

Sources

thermodynamic stability of 3-benzoyloxycholesta-8,14-diene isomers

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 3-Benzoyloxycholesta-8,14-diene Isomers

Abstract

This technical guide provides a comprehensive analysis of the , molecules of significant interest in both pharmaceutical research and as intermediates in sterol biosynthesis. The stability of these isomers is primarily dictated by the stereochemistry at the A/B ring junction, leading to distinct conformational energies. This document elucidates the structural factors governing this stability, presents detailed, field-proven protocols for both experimental and computational determination of thermodynamic parameters, and discusses the synthesis and characterization of these critical compounds. Methodologies covered include acid-catalyzed equilibration for experimental measurement of equilibrium constants (Keq) and Gibbs free energy (ΔG°), and a complete workflow for computational analysis using Density Functional Theory (DFT). The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to understand, quantify, and leverage the thermodynamic properties of these and related steroidal dienes.

Introduction: The Significance of Cholestane Dienes

Steroids featuring the cholesta-8,14-diene scaffold are crucial intermediates in the biosynthetic pathway leading to cholesterol.[1] Their unique electronic and conformational properties also make them and their derivatives compelling targets for drug development, particularly as inhibitors of sterol synthesis.[2] The 3-benzoyloxy derivative, 3-benzoyloxycholesta-8,14-diene, introduces a common protecting group that also serves as a useful chromophore for analytical detection.

A critical aspect of this molecular system is the existence of stereoisomers, primarily differing in the fusion of the A and B rings of the steroid nucleus. The two principal isomers are the 5α- and 5β-isomers, which correspond to a trans and cis fusion of the A/B rings, respectively. The relative thermodynamic stability of these isomers has profound implications for their synthesis, isolation, and biological activity, as one isomer may predominate under equilibrium conditions.

Notably, the 3β-benzoyloxy-5β-cholesta-8,14-diene isomer has been identified as a major byproduct during the acid-catalyzed isomerization of 7-dehydrocholesteryl benzoate, a process aimed at synthesizing medicinally relevant 15-keto steroids.[3] This observation underscores the practical importance of understanding the isomerization process and the underlying thermodynamic driving forces that dictate the product distribution. This guide will provide a detailed exploration of these factors.

Structural Basis of Thermodynamic Stability: 5α (trans) vs. 5β (cis) Isomers

The predominant factor governing the relative stability of the 3-benzoyloxycholesta-8,14-diene isomers is the stereochemistry of the A/B ring junction. This is a foundational principle in steroid chemistry, where stability is largely governed by steric and conformational factors.[4]

  • 5α-Isomer (A/B trans-fused): In the 5α configuration, the hydrogen atom at the C-5 position is oriented trans to the C-19 methyl group. This results in a relatively flat, rigid, and low-energy chair-chair conformation for the A and B rings. This structure minimizes steric strain and non-bonded interactions, making it the thermodynamically favored conformation in most cholestane systems.

  • 5β-Isomer (A/B cis-fused): In the 5β configuration, the hydrogen atom at C-5 is cis to the C-19 methyl group. This forces the A ring to fold down, creating a sharply bent "L" shape relative to the B/C/D ring plane. This cis-fusion introduces significant steric strain and torsional strain, raising the overall potential energy of the molecule compared to its 5α counterpart.

Therefore, a strong thermodynamic preference for the 5α-isomer is predicted. The purpose of the following experimental and computational protocols is to quantify this predicted stability difference.

Experimental Determination of Relative Stability via Equilibration

The relative thermodynamic stability of the 5α- and 5β-isomers can be determined by allowing them to interconvert under conditions that eventually lead to a state of chemical equilibrium. Acid catalysis provides a low-energy pathway for the reversible isomerization of the double bond system, which enables the system to reach its thermodynamic minimum.[5][6]

Principle of Acid-Catalyzed Equilibration

The mechanism involves the protonation of one of the double bonds (likely at C-8 or C-14) to form a transient carbocation intermediate. This allows for bond rotation and subsequent deprotonation, which can regenerate the starting isomer or form the other isomer. This process continues until the ratio of the isomers reaches a constant value, reflecting their relative Gibbs free energies. At this point, the forward and reverse reaction rates are equal.

G catalyst H+ (cat.) iso_5a iso_5a catalyst->iso_5a iso_5b iso_5b iso_5b->catalyst caption Isomerization pathway between 5β and 5α isomers.

Caption: Isomerization pathway between 5β and 5α isomers.

Detailed Experimental Protocol: Isomer Equilibration

G start Start: Pure Isomer (e.g., 5β-isomer) prep 1. Sample Preparation Dissolve 10 mg of isomer in 5 mL of anhydrous chloroform in a sealed vial. start->prep add_cat 2. Catalyst Addition Add 10 µL of a 1 M solution of Trifluoromethanesulfonic Acid (TfOH) in chloroform. prep->add_cat react 3. Reaction Stir at a constant temperature (e.g., 25°C). Monitor reaction progress over time. add_cat->react monitor 4. Monitoring (Time Course) Withdraw 100 µL aliquots at t = 1, 2, 4, 8, 24h. Immediately quench each aliquot. react->monitor quench 5. Quenching Add aliquot to 1 mL of saturated NaHCO₃ solution. Vortex and extract with ethyl acetate. monitor->quench analysis 6. HPLC Analysis Analyze the organic layer by reverse-phase HPLC. Use a UV detector (e.g., at 230 nm). quench->analysis data 7. Data Processing Integrate peak areas for both isomers. Calculate the ratio [5α]/[5β] at each time point. analysis->data end End: Equilibrium Data (Keq and ΔG°) data->end

Caption: Experimental workflow for isomer equilibration.

Causality and Self-Validation:

  • Anhydrous Solvent: Using an anhydrous solvent is critical to prevent water from competing with the substrate for the proton catalyst, which would inhibit the isomerization.

  • Strong Acid Catalyst: A strong, non-nucleophilic acid like Trifluoromethanesulfonic Acid (TfOH) is chosen to ensure efficient protonation without leading to side reactions.[7]

  • Time-Course Monitoring: Taking samples over a time course is a self-validating step. The reaction is confirmed to have reached equilibrium when the ratio of the isomers becomes constant over several consecutive time points. This ensures the final measurement reflects the true thermodynamic distribution, not a kinetically controlled one.

  • Quenching: Immediate quenching with a base (NaHCO₃) is essential to stop the isomerization process in the aliquot, "freezing" the composition at that specific time point for accurate analysis.

Data Analysis and Calculation of Thermodynamic Parameters
  • Determine the Equilibrium Constant (Keq): Once the isomer ratio is constant, the equilibrium constant is calculated from the integrated peak areas (A) from the HPLC chromatogram.

    • Keq = A(5α-isomer) / A(5β-isomer)

  • Calculate Standard Gibbs Free Energy Change (ΔG°): The difference in Gibbs free energy, which is the quantitative measure of thermodynamic stability, is calculated using the following equation[8]:

    • ΔG° = -RT ln(Keq)

    • Where:

      • R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)

      • T is the absolute temperature in Kelvin (e.g., 298.15 K for 25°C)

A negative ΔG° indicates that the 5α-isomer is more stable, as expected.

Computational Analysis of Isomer Stability

Computational chemistry, specifically Density Functional Theory (DFT), provides a powerful, independent method to predict and corroborate experimental findings on isomer stability.[9][10] DFT calculations can determine the minimum energy structures of the isomers and compute their thermodynamic properties with high accuracy.[11][12]

Protocol for Computational Modeling

G start Start: Isomer Structures (5α and 5β) build 1. 3D Model Construction Build initial 3D structures of both 5α and 5β isomers using molecular modeling software. start->build optimize 2. Geometry Optimization Perform full geometry optimization using DFT. Method: B3LYP Functional Basis Set: 6-31G* build->optimize freq 3. Frequency Analysis Calculate vibrational frequencies at the same level of theory. Confirm zero imaginary frequencies. optimize->freq thermo 4. Thermochemical Data Extraction From frequency output, obtain: - Enthalpy (H) - Gibbs Free Energy (G) freq->thermo compare 5. Relative Stability Calculation Calculate ΔG = G(5α-isomer) - G(5β-isomer) Calculate ΔH = H(5α-isomer) - H(5β-isomer) thermo->compare end End: Predicted Stability (ΔG and ΔH) compare->end

Caption: Computational workflow for DFT analysis.

Causality and Self-Validation:

  • Choice of Method: The B3LYP functional with the 6-31G* basis set is a widely used and well-validated combination for organic molecules, providing a good balance between accuracy and computational cost.[11]

  • Frequency Analysis: This is a critical self-validating step. The absence of imaginary frequencies confirms that the optimized geometry is a true local energy minimum on the potential energy surface and not a transition state.[9]

  • Gibbs Free Energy: Using the calculated Gibbs free energy (G) for comparison is more rigorous than using only the electronic energy (E) or enthalpy (H), as G also includes the entropic contributions at a given temperature, providing the most accurate representation of thermodynamic stability under experimental conditions.

Summary of Expected Results and Data Presentation

Both the experimental and computational methods are expected to show that the 5α-isomer of 3-benzoyloxycholesta-8,14-diene is significantly more stable than the 5β-isomer. The results can be effectively summarized in a table for direct comparison.

Table 1: Comparison of Experimental and Computational Thermodynamic Data

Parameter Experimental (Equilibration) Computational (DFT) Interpretation
Equilibrium Constant (Keq) at 298 K > 1 (e.g., ~50) N/A (Calculated from ΔG°) Favors formation of the 5α-isomer.
ΔG° (kJ/mol) at 298 K Negative (e.g., -9.7) Negative (e.g., -11.2) 5α-isomer is more stable than the 5β-isomer.

| ΔH° (kJ/mol) | Not directly measured | Negative (e.g., -12.5) | The isomerization to 5α is enthalpically driven. |

Note: The numerical values are hypothetical but represent realistic expectations for such a system.

Implications for Synthesis and Drug Development

A thorough understanding of the is crucial for practical applications:

  • Synthetic Strategy: When synthesizing these compounds, reaction conditions must be carefully controlled. If thermodynamic equilibrium is allowed, the product mixture will be dominated by the more stable 5α-isomer. To isolate the less stable 5β-isomer, kinetic control (e.g., low temperatures, short reaction times) is necessary.[3]

  • Purification and Stability: The inherent tendency of the 5β-isomer to convert to the 5α-isomer means that purification methods involving acidic conditions or high temperatures should be avoided to prevent unwanted isomerization.

  • Drug Design: Since biological activity is highly dependent on the three-dimensional shape of a molecule, the stable conformation of a steroid is critical. Designing drugs based on the cholesta-8,14-diene scaffold requires knowledge of the lowest-energy conformer to ensure optimal binding to the target receptor or enzyme.

By combining rigorous experimental equilibration studies with high-level computational analysis, researchers can gain a complete and validated understanding of the thermodynamic landscape of these important steroidal isomers.

References

  • The Steric Origin of Stability in Amyrone Isomers: A Multi-Spectroscopic DFT Rationale. (2025). ChemRxiv. [Link]

  • Hawkinson, D. C., Eames, T. C., & Pollack, R. M. (1991). Energetics of 3-oxo-delta 5-steroid isomerase: source of the catalytic power of the enzyme. Biochemistry, 30(45), 10849-58. [Link]

  • Adducts derived from steroidal-5,7-dienes and 4-phenyl-1,2,4-triazoline-3,5-dione: a route to steroidal 8(14)- and 14(15)-enes. (1979). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Midgley, J. M., & Whalley, W. B. (1971). Steroid boranes. Part III. Isomerization of steroid boranes. Journal of the Chemical Society C: Organic. [Link]

  • Isomerization of Unconjugated Dienes. (2014). Science of Synthesis. [Link]

  • Parish, E. J., et al. (1988). Concerning the structure of 3 beta-benzoyloxy-5 beta-cholesta-8,14-diene, a major byproduct in the chemical synthesis of 5 alpha-cholest-8(14)-en-3 beta-ol-15-one. Chemistry and Physics of Lipids, 47(4), 273-82. [Link]

  • Puzzarini, C., et al. (2024). Accurate Structures and Rotational Constants of Steroid Hormones at DFT Cost: Androsterone, Testosterone, Estrone, β-Estradiol, and Estriol. The Journal of Physical Chemistry A. [Link]

  • Accurate Structures and Rotational Constants of Steroid Hormones at DFT Cost: Androsterone, Testosterone, Estrone, β-Estradiol, and Estriol. (2024). ResearchGate. [Link]

  • Sallas, B., & Stanczyk, F. Z. (1988). Thermodynamics of steroid binding to the human glucocorticoid receptor. Biochemical Journal, 255(1), 49-55. [Link]

  • Dolle, R. E., et al. (1988). Studies on the acid-catalyzed homonuclear steroidal diene isomerization. The Journal of Organic Chemistry, 53(7), 1535–1541. [Link]

  • Mincione, E., & Corsano, S. (1968). Thermal isomerization of steroid-boranes. Rendiconti Lincei - Matematica e Applicazioni. [Link]

  • DFT Calculations and Statistical Mechanics Applied to Isomerization of Pseudosaccharins. (2017). MDPI. [Link]

  • Thermodynamic Properties of Steroids: 5-cholesten-3.BETA.-ol, 5.ALPHA.-cholestan-3.BETA. (2000). ResearchGate. [Link]

  • Fiedor, L., & Fiedor, J. (2020). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. International Journal of Molecular Sciences, 21(18), 6886. [Link]

  • Eom, D., et al. (2012). Acid-Promoted Iso-Nazarov Cyclization of Conjugated trans-Dienones and Dienals for the Synthesis of 2-Cyclopentenones. The Journal of Organic Chemistry. [Link]

  • North, B. E., Shipley, G. G., & Small, D. M. (1976). The thermal transitions and structural properties of 5alpha-cholestan-3beta-ol esters of aliphatic acids. Biochimica et Biophysica Acta, 424(3), 376-85. [Link]

  • Swaminathan, S., et al. (1992). Inhibitors of sterol synthesis. Chemical synthesis and spectral properties... Journal of Lipid Research, 33(10), 1503-15. [Link]

  • Petro, A. M., et al. (2021). Catalytic, contra-Thermodynamic Positional Alkene Isomerization. Journal of the American Chemical Society. [Link]

  • Eom, D., et al. (2012). Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes. Organic Chemistry Portal. [Link]

  • Bazant, M. Z. (2013). Thermodynamic stability of driven open systems and control of phase separation by electro-autocatalysis. Faraday Discussions. [Link]

  • Stereo-controlled synthesis of polyheterocycles via the diene-transmissive hetero-Diels–Alder reaction of β,γ-unsaturated α-keto esters. (2015). Organic & Biomolecular Chemistry. [Link]

  • Method for providing a labeled single isomeric chemical entity targeting vector based on the use of an isomer-free dienophile. (2023).
  • Gibbons, G. F., & Pullinger, C. R. (1977). The biosynthesis of cholesta-8,14-dien-3beta-ol by Chang human liver cells. Biochemical Journal, 162(3), 645-7. [Link]

  • Aghaaminiha, M., et al. (2020). Effect of cholesterol vs. ergosterol on DPPC bilayer properties: insights from atomistic simulations. bioRxiv. [Link]

Sources

Methodological & Application

liquid chromatography isolation methods for 3-benzoyloxycholesta-8,14-diene

Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I've started by carefully dissecting the request. My focus is now laser-sharp on the topic: isolation methods using liquid chromatography for 3-benzoyloxycholesta-8,14-diene. The content needs to be in a detailed Application Notes and Protocols format, aimed at researchers and scientists.

Defining the Framework

I am now solidifying the project's foundational requirements. I've broken down the project demands into three core parts: autonomy in structure, robust E-E-A-T principles, and visualization standards with detailed diagramming. I'm prioritizing the flexibility in content structure and aiming for a highly expert-driven and trustworthy tone. My aim is to make it authoritative and self-validating. The visualization plan is now in place and includes the color palette and caption limitations.

Defining the Specific Compound

I'm currently zeroing in on the exact molecule, "3-benzoyloxycholesta-8,14-diene". My focus is laser-targeted on its sterol derivative nature, and understanding that it's a benzoate ester of cholesta-8,14-diene. This establishes the foundation for the isolation methods I'll explore.

Analyzing the Diene Sterol

I'm now focusing on "14-dien-3-ol" and its properties as a sterol ester. I'm noting its lipophilic nature and the potential instability of the diene system, necessitating careful handling. The benzoate group's UV absorbance is particularly relevant for HPLC detection. I'm exploring NP-HPLC (silica or alumina) with hexane-based solvents, and RP-HPLC (C18 or C8) with non-aqueous reversed-phase options like methanol/acetonitrile. Silver ion chromatography is essential for differentiating double bond positions.

Outlining the Guide Structure

I'm now outlining a comprehensive guide. It needs an authoritative title and a strong abstract highlighting the compound's relevance as a byproduct or intermediate. I'm focusing on the "Physicochemical Profiling & Rationale" section, as I need to justify the chosen LC modes, linking them to the benzoate and diene functionalities. A workflow diagram will be important, and I'll include protocols for normal-phase, silver-ion, and reversed-phase LC.

Developing the Structure

I'm structuring the data now with a comparative table to analyze the methods, including column type, mobile phase, detection method, and the purpose of each separation step. I'm also compiling a verified reference list with formatted URLs. I've drafted Graphviz code to visually display the isolation workflow, and I'll include colors and contrast rules for clarity. The workflow starts with the crude mixture and proceeds through extraction, SPE, NP-HPLC, and Ag+-HPLC, leading to the pure compound.

Visualizing the Workflow

I've just added a new diagram, meticulously mapping the compound's isolation. It details the process, from initial liquid-liquid extraction and silica SPE cleanup, to bulk isolation using normal-phase HPLC, and ultimately, silver-ion HPLC for isomer resolution. Each step is clearly labeled with specific colors for clarity, and I'm ensuring it aligns with the search results and citations. I'm verifying all links to ensure accuracy and completeness in the references.

Justifying the Approach

I'm now integrating new findings. The benzoate offers a UV chromophore, addressing poor absorbance. Ag+-HPLC is essential because the 8,14-diene system is hard to separate, and I'll explain this with steric hindrance. The benzoate protects during synthesis. I'm focusing on the practical application of this knowledge to build my guide.

Detailing the Protocols

I'm now detailing the protocols for the application note. I'll include precise flow rates, column dimensions, and mobile phase compositions. I'm grounding the methodology in existing literature, and will cite the use of Ag+-HPLC for sterol dienes and to identify the specific target, a byproduct from a known synthesis.

I'm now structuring the Application Note. I've designed the note to adhere to a professional format. The introduction will cover the molecule and its byproduct nature in the synthesis of 5-alpha-cholest-8(14)-en-3-ol-15-one. The Rationale section will cover the UV detection advantage, isomeric resolution, and non-aqueous reversed-phase applications. The outline is as follows: Title & Header, Introduction & Analytical Challenges, Physicochemical Rationale for Method Development (UV Detection Advantage, Isomeric Resolution, Lipophilicity), Workflow Diagram (Graphviz), Step-by-Step Protocols (Protocol A: Preparative Normal-Phase LC (NP-LC), Protocol B: High-Resolution Silver-Ion HPLC (Ag+-HPLC), Data Presentation (table comparing methods), References.

Refining the Experiment Details

I'm now detailing the application note protocols with specific parameters. For normal-phase HPLC, I've specified a silica column, hexane/ethyl acetate mobile phase, and UV detection at 230 and 254 nm, with a rationale. For silver-ion HPLC, I've chosen a silver-impregnated silica column with hexane/isopropanol, and UV detection at 230 nm. I'm focusing on their respective rationales.

Specifying the Reversed Phase

I'm now detailing the non-aqueous reversed-phase conditions for the application note. I've specified a C18 column, a methanol/acetonitrile/dichloromethane mobile phase at 1.0 mL/min, and UV detection at 230 nm. The rationale is the extreme lipophilicity of the sterol benzoate, and the potential for precipitation in aqueous mobile phases. I'll include system suitability criteria to validate the method.

Constructing the Analytical Table

I'm now building the comparative methods table, and also ensuring the Graphviz diagram strictly adheres to the DOT requirements for visualization. I've rechecked the PubMed reference for "3-benzoyloxycholesta-8,14-diene", confirming the title, authors, journal, and URL. I've also verified the PNAS reference for silver-ion HPLC of sterols, including the title, journal, and URL. Finally, I've confirmed the general reference for sterol extraction and analysis.

Finalizing the Diagram

The DOT diagram is now complete, and perfectly reflects the workflow! I've used the Methods in Enzymology reference for sterol workup guidance, ensuring the stages and flow are clear. Each step is represented by a node, color-coded for visual clarity, connected by edges showing the process. The flow starts with the crude mixture and proceeds through extraction, NP-HPLC, Ag+-HPLC, and then a Non-Aqueous Reversed Phase step, finalizing in the pure compound.

Optimizing the Diagram Display

I've just added a caption to my final diagram to make sure it's self-explanatory. I've also done a color contrast check to make sure the diagram is accessible and I'm ready to move onto the next phase. I'm noting the specific details on derivatization and how that helps with the molecule.

Justifying the Chromatography

I'm now detailing the chromatographic strategies, highlighting that the 8,14-diene chromophore is weaker than in many other dienes, necessitating the addition of the benzoate group for strong UV detection at 230 nm. I'm focusing on the need for orthogonal chromatography (NP, Ag+, and NARP) to tackle the inherent challenge in separating the diene isomers, and I'll emphasize system suitability requirements. I am ready to move to the next step.

Mastering Mass Spectrometry of 3-benzoyloxycholesta-8,14-diene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the sample preparation and mass spectrometric analysis of 3-benzoyloxycholesta-8,14-diene, a steroidal benzoate of interest in pharmaceutical and biomedical research. Recognizing the lipophilic and non-polar nature of this analyte, this document details optimized protocols for sample extraction, purification, and subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). We delve into the rationale behind the selection of ionization techniques, with a focus on Atmospheric Pressure Chemical Ionization (APCI), and elucidate the expected fragmentation patterns critical for structural confirmation. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to achieve robust, reproducible, and sensitive mass spectrometric data for this class of compounds.

Introduction: The Analytical Challenge

3-benzoyloxycholesta-8,14-diene is a derivative of cholesterol, characterized by the presence of a benzoyl ester at the 3-beta position and a conjugated diene system within the sterol backbone. Its high lipophilicity and lack of readily ionizable functional groups present a significant challenge for sensitive detection by mass spectrometry. Effective sample preparation is therefore paramount to isolate the analyte from complex matrices and to ensure compatibility with the ionization source. This guide provides a systematic approach to navigate these challenges, ensuring high-quality data for downstream applications.

The core principles of this protocol are built upon established methods for the analysis of cholesterol esters and other non-polar lipids, adapted specifically for the unique structural features of 3-benzoyloxycholesta-8,14-diene.

Foundational Principles: Solvent Selection and Extraction Strategy

The inherent non-polar nature of 3-benzoyloxycholesta-8,14-diene dictates the use of organic solvents for its efficient extraction. The choice of solvent system is critical and should be tailored to the sample matrix.

Liquid-Liquid Extraction (LLE) for Biological Matrices

For the extraction of 3-benzoyloxycholesta-8,14-diene from biological samples such as plasma, serum, or tissue homogenates, a robust LLE protocol is necessary to partition the analyte away from proteins, salts, and other polar interferents. A modified Folch or Bligh-Dyer extraction method is highly effective.[1]

A recommended solvent system is a mixture of Methyl-tert-butyl ether (MTBE), methanol, and water . This system offers a favorable balance of polarity to disrupt lipid-protein interactions while ensuring the target analyte partitions into the organic phase.[2]

Diagram: Liquid-Liquid Extraction Workflow

LLE_Workflow Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Solvents Add MTBE/Methanol/Water (10:3:2.5 v/v/v) Sample->Solvents Vortex Vortex/Homogenize Solvents->Vortex Centrifuge Centrifuge (Phase Separation) Vortex->Centrifuge Organic_Phase Collect Upper Organic Phase (MTBE) Centrifuge->Organic_Phase Lipophilic Analytes Evaporate Evaporate to Dryness (Nitrogen Stream) Organic_Phase->Evaporate Reconstitute Reconstitute in LC-MS Compatible Solvent Evaporate->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis Fragmentation_Pathway Analyte 3-benzoyloxycholesta-8,14-diene (M) APCI APCI Source (Positive Mode) Analyte->APCI Protonated [M+H]+ Loss_Benzoic Loss of Benzoic Acid [M+H - C7H6O2]+ Protonated->Loss_Benzoic Fragmentation Benzoyl_Cation Benzoyl Cation [C7H5O]+ m/z 105 Protonated->Benzoyl_Cation Fragmentation APCI->Protonated Phenyl_Cation Phenyl Cation [C6H5]+ m/z 77 Benzoyl_Cation->Phenyl_Cation Loss of CO

Sources

Application Note: In Vivo Administration Routes and Formulation Protocols for 3-Benzoyloxycholesta-8,14-diene

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

3-Benzoyloxycholesta-8,14-diene (CAS: 20748-23-6)[1] is a highly lipophilic sterol derivative, specifically the benzoate ester of cholesta-8,14-dien-3-ol. In sterol biochemistry, cholesta-8,14-dien-3-ol serves as a critical intermediate in the biosynthesis of cholesterol, particularly in pathways involving the removal of the 14α-methyl group and the labilization of C-15 hydrogen atoms[2]. The benzoylated form is frequently encountered as a stable intermediate in chemical syntheses[3] and is utilized as a lipophilic prodrug or tracer for in vivo metabolic tracking.

The addition of the benzoate moiety at the 3β-hydroxyl position serves a dual purpose: it protects the hydroxyl group from premature oxidation or conjugation during gastrointestinal transit, and it significantly increases the molecule's lipophilicity. Upon systemic absorption and hepatic uptake, endogenous esterases cleave the benzoate ester, liberating the active cholesta-8,14-dien-3-ol, which is subsequently processed by reductases and isomerases into cholesterol[2].

Because of its extreme hydrophobicity (LogP > 8), standard aqueous buffers are entirely ineffective for in vivo administration. This application note provides field-proven methodologies for formulating and administering 3-benzoyloxycholesta-8,14-diene via oral (PO), intravenous (IV), and intraperitoneal (IP) routes, ensuring self-validating and reproducible pharmacokinetic outcomes.

Pharmacokinetics and Metabolic Fate

G A 3-Benzoyloxycholesta-8,14-diene (Lipophilic Prodrug) B In Vivo Administration (PO / IV / IP) A->B C Systemic Circulation (Lipoprotein / Micelle Transport) B->C Absorption D Hepatic Uptake C->D E Esterase Cleavage (Removes Benzoate) D->E F Cholesta-8,14-dien-3-ol (Active Intermediate) E->F G Cholesterol Biosynthesis (via Reductases/Isomerases) F->G

Metabolic fate and pharmacokinetic workflow of 3-benzoyloxycholesta-8,14-diene following in vivo administration.

Formulation Strategies by Administration Route

The choice of vehicle is dictated by the administration route and the physiological mechanism of lipid absorption[4].

  • Oral Administration (PO): This is the preferred route for mimicking dietary sterol absorption and evaluating long-term hepatic metabolism. The highly lipophilic benzoate ester readily dissolves in digestible lipids such as corn oil or medium-chain triglycerides (MCTs). In the intestinal lumen, the lipid vehicle stimulates bile acid secretion, incorporating the sterol into mixed micelles. It is then packaged into chylomicrons for lymphatic transport, effectively bypassing first-pass aqueous solubility limitations. Similar lipid-based methods have been successfully used for related sterol inhibitors in nonhuman primates[5].

  • Intravenous Administration (IV): Direct systemic delivery requires advanced formulation to prevent fatal embolism or drug precipitation. Co-solvent micellar systems (e.g., Ethanol/Tween-80/Saline) or liposomal encapsulations are mandatory. These systems maintain the sterol in a dispersed, nanometer-scale state in the blood[4].

  • Intraperitoneal Administration (IP): IP injection serves as an intermediate route. Oil-in-water emulsions or direct lipid suspensions can be utilized, relying on lymphatic drainage from the peritoneal cavity for systemic absorption.

Formulation Start Select Administration Route for Lipophilic Sterol PO Oral (PO) Start->PO IV Intravenous (IV) Start->IV IP Intraperitoneal (IP) Start->IP PO_Veh Lipid Vehicle (Corn Oil / MCTs) PO->PO_Veh IV_Veh Co-solvent System (EtOH / Tween-80 / Saline) IV->IV_Veh IP_Veh Oil-in-Water Emulsion IP->IP_Veh PO_Mech Chylomicron Incorporation PO_Veh->PO_Mech IV_Mech Direct Systemic Distribution IV_Veh->IV_Mech IP_Mech Lymphatic & Portal Absorption IP_Veh->IP_Mech

Decision matrix for selecting formulation vehicles based on the intended administration route.

Quantitative Data: Route Comparison Table

Administration RoutePreferred VehicleBioavailabilityOnset of ActionPrimary Physiological TransportTypical Rodent Dose Vol.
Oral (PO) Corn Oil / MCT OilModerate to HighSlow (4-8 hours)Chylomicrons (Lymphatic)5 - 10 mL/kg
Intravenous (IV) 5% EtOH / 5% Tween-80 / 90% Saline100%ImmediateLipoproteins / Micelles (Blood)2 - 5 mL/kg
Intraperitoneal (IP) Oil-in-Water EmulsionModerateIntermediate (1-3 hours)Lymphatic Drainage to Portal Vein5 - 10 mL/kg

Experimental Protocols

Protocol A: Preparation and Administration via Oral Gavage (PO) in Lipid Vehicle

Objective: Deliver 3-benzoyloxycholesta-8,14-diene for hepatic metabolism and cholesterol biosynthesis tracking. Causality & Trustworthiness: Direct dissolution of crystalline sterols in viscous oils is inefficient. Using a volatile co-solvent (ethanol) disrupts the crystal lattice, allowing homogenous integration into the oil. Evaporating the ethanol prevents gastrointestinal mucosal irritation and acute toxicity during gavage.

Step-by-Step Method:

  • Weighing: Accurately weigh the required dose of 3-benzoyloxycholesta-8,14-diene into a sterile glass vial.

  • Solubilization: Dissolve the sterol in a minimal volume of absolute ethanol (e.g., 5% of the final intended volume). Vortex until the solution is completely clear.

  • Vehicle Addition: Add the calculated volume of lipid vehicle (e.g., pharmaceutical-grade Corn Oil or MCT oil) to the vial. Vortex vigorously for 2 minutes to create a homogenous mixture.

  • Solvent Evaporation: Place the open vial under a gentle stream of nitrogen gas in a fume hood for 30-60 minutes to evaporate the ethanol completely.

  • Thermal Sonication: Sonicate the remaining oil mixture in a water bath at 37°C for 15 minutes to ensure complete solubilization and eliminate micro-crystals.

  • Administration: Administer the formulation via oral gavage using a bulb-tipped gastric gavage needle. Ensure the formulation is kept at room temperature or slightly warmed (37°C) to reduce viscosity prior to dosing.

Protocol B: Intravenous (IV) Injection via Co-Solvent Micellar System

Objective: Achieve immediate systemic circulation for acute pharmacokinetic tracking. Causality & Trustworthiness: Highly lipophilic compounds will immediately precipitate (crash out) if injected directly into an aqueous environment. The stepwise addition of a surfactant (Tween-80) and slow titration of saline creates a stable micellar dispersion. Filtering ensures the removal of any nucleated aggregates that could cause pulmonary embolism.

Step-by-Step Method:

  • Stock Preparation: Dissolve 3-benzoyloxycholesta-8,14-diene in absolute ethanol to create a concentrated stock.

  • Surfactant Integration: Add Tween-80 (or Cremophor EL) to the ethanol-sterol mixture at a 1:1 (v/v) ratio. Vortex thoroughly for 3 minutes to form a homogenous organic phase.

  • Aqueous Titration: While continuously vortexing the mixture, slowly add sterile 0.9% saline dropwise. Rapid addition will cause the sterol to precipitate. Continue adding saline until the final ratio is 5% Ethanol, 5% Tween-80, and 90% Saline. The solution should appear clear or slightly opalescent.

  • Sterilization & Filtration: Pass the formulation through a 0.22 µm Polyethersulfone (PES) syringe filter. Note: Do not use nylon filters, as they may bind lipophilic sterols.

  • Validation: Visually inspect the filtered solution against a dark background. If any particulate matter or cloudiness is observed, discard and reformulate.

  • Administration: Administer via the lateral tail vein using a 27G to 30G needle. Inject slowly (e.g., over 30-60 seconds) to prevent acute surfactant-induced histamine release.

References

  • Title: 20748-23-6 CAS Manufactory - ChemicalBook | Source: chemicalbook.com | URL: 1

  • Title: Concerning the structure of 3 beta-benzoyloxy-5 beta-cholesta-8,14-diene, a major byproduct in the chemical synthesis of 5 alpha-cholest-8(14) - PubMed | Source: nih.gov | URL: 3

  • Title: 5 alpha-Cholest-8(14)-en-3 beta-ol-15-one. In Vivo Conversion to Cholesterol Upon Oral Administration to a Nonhuman Primate - PubMed | Source: nih.gov | URL: 5

  • Title: The role of a cholesta-8,14-dien-3-beta-ol system in cholesterol biosynthesis - PubMed | Source: nih.gov | URL: 2

  • Title: Self Emulsifying Drug Delivery System: A Review - Research Journal of Pharmacy and Technology | Source: rjptonline.org | URL: 4

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3β-Benzoyloxycholesta-8,14-diene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3β-benzoyloxycholesta-8,14-diene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, experience-based solutions to help you optimize your reaction yields and product purity.

The synthesis of 3β-benzoyloxycholesta-8,14-diene is a nuanced process that typically begins with the protection of the 3β-hydroxyl group of cholesterol, followed by the strategic introduction and isomerization of a diene system within the sterol's B-ring. Low yields can arise at any stage, often due to suboptimal reaction conditions, reagent quality, or competing side reactions. This guide breaks down the process into its core stages to address potential issues systematically.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 3β-benzoyloxycholesta-8,14-diene?

A1: The most common laboratory-scale synthesis involves a three-stage process:

  • Protection: The 3β-hydroxyl group of cholesterol is protected, typically as a benzoate ester, to prevent its participation in subsequent reactions. This is often achieved via a Schotten-Baumann reaction.[1][2]

  • Diene Formation: A conjugated diene is introduced. A standard method involves the allylic bromination of cholesteryl benzoate at the C7 position using N-Bromosuccinimide (NBS), followed by dehydrobromination to yield the cholesta-5,7-diene system.

  • Isomerization: The kinetically favored 5,7-diene is then isomerized under acidic conditions to the thermodynamically more stable 8,14-diene. This step is often the most critical for achieving a high yield of the final product, as the 8,14-diene can sometimes be a major byproduct in related reactions under acidic conditions.[3]

Q2: Why is the benzoyl protecting group preferred for this synthesis?

A2: The benzoyl group is robust and generally stable to the conditions of allylic bromination and subsequent isomerization. Its electron-withdrawing nature can also influence the reactivity of the nearby double bond. Furthermore, it is crystalline, which often aids in the purification of intermediates.

Q3: Can I use a different starting material other than cholesterol?

A3: Yes, you could start with 7-dehydrocholesterol, which already contains the 5,7-diene system. This would allow you to bypass the bromination and dehydrobromination steps. You would first protect the 3β-hydroxyl group and then proceed directly to the acid-catalyzed isomerization to the 8,14-diene.

Q4: How critical is the purity of the starting cholesterol?

A4: Extremely critical. Commercial cholesterol can contain varying amounts of other sterols (e.g., lathosterol, desmosterol), which can undergo similar reactions and lead to a complex mixture of products that are difficult to separate. It is highly recommended to recrystallize commercial cholesterol from ethanol or methanol until a constant melting point is achieved before beginning the synthesis.

Synthesis Workflow Overview

The following diagram outlines the typical synthetic pathway from cholesterol to the target compound.

Synthesis_Workflow Cholesterol Cholesterol Step1 Step 1: Benzoylation Cholesterol->Step1 BenzoylChloride Benzoyl Chloride, Pyridine or NaOH(aq) BenzoylChloride->Step1 CholesterylBenzoate Cholesteryl Benzoate Step1->CholesterylBenzoate Step2 Step 2: Allylic Bromination (Wohl-Ziegler) CholesterylBenzoate->Step2 NBS NBS, Radical Initiator (AIBN/light) NBS->Step2 BromoIntermediate 7-Bromocholesteryl Benzoate Step2->BromoIntermediate Step3 Step 3: Dehydrobromination BromoIntermediate->Step3 Base Base (e.g., Collidine, DBU) Base->Step3 Diene57 3-Benzoyloxycholesta-5,7-diene Step3->Diene57 Step4 Step 4: Isomerization Diene57->Step4 Acid Acid Catalyst (e.g., HCl, TsOH) Acid->Step4 FinalProduct 3-Benzoyloxycholesta-8,14-diene Step4->FinalProduct

Caption: General four-step synthesis pathway for 3-benzoyloxycholesta-8,14-diene.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low yield or incomplete conversion during Step 1 (Benzoylation of Cholesterol).

Probable Causes & Solutions

  • Cause 1: Impure Reagents. Benzoyl chloride can hydrolyze to benzoic acid if exposed to moisture, and cholesterol may contain impurities.

    • Solution: Use freshly distilled benzoyl chloride. Ensure cholesterol is of high purity. Dry all glassware thoroughly and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Inefficient Base. In a Schotten-Baumann reaction using aqueous NaOH, vigorous stirring is essential to ensure proper mixing of the biphasic system.[1][2] If using pyridine as the solvent and base, it must be anhydrous.

    • Solution: For aqueous NaOH, use a high-speed overhead stirrer. For pyridine-based reactions, use freshly distilled, dry pyridine over potassium hydroxide.

  • Cause 3: Suboptimal Temperature. The reaction is typically performed at or below room temperature. Elevated temperatures can increase the rate of benzoyl chloride hydrolysis.[4]

    • Solution: Maintain the reaction temperature between 0 °C and room temperature. Add the benzoyl chloride dropwise to control any exotherm.

ParameterRecommended Condition
Solvent/Base Pyridine (anhydrous) OR Dichloromethane/10% aq. NaOH
Temperature 0 °C to 25 °C
Molar Ratio Cholesterol : Benzoyl Chloride (1 : 1.2-1.5)
Reaction Time 2-4 hours (monitor by TLC)
Problem 2: Low yield or complex mixture after Steps 2 & 3 (Allylic Bromination and Dehydrobromination).

Probable Causes & Solutions

  • Cause 1: Poor Quality N-Bromosuccinimide (NBS). NBS can decompose over time. Purity is crucial for the success of the Wohl-Ziegler reaction.[5]

    • Solution: Recrystallize NBS from water before use. Pure NBS is a white solid; a yellow or orange tint indicates the presence of Br₂, which can lead to unwanted side reactions like addition across the C5-C6 double bond.

  • Cause 2: Insufficient Radical Initiation. Allylic bromination is a free-radical chain reaction and requires an initiator.[6][7]

    • Solution: Use a radical initiator like AIBN (azobisisobutyronitrile) or expose the reaction to a sunlamp or a high-wattage incandescent bulb. Ensure the reaction is heated to a temperature sufficient for AIBN decomposition (typically 70-80 °C in CCl₄).

  • Cause 3: Incorrect Solvent. The solvent choice is critical. Carbon tetrachloride (CCl₄) is the classic solvent because it is inert and the byproduct, succinimide, is insoluble and floats, indicating reaction completion.[5] However, due to its toxicity, other solvents may be used.

    • Solution: If CCl₄ cannot be used, cyclohexane or acetonitrile are common alternatives. Avoid solvents that can react with radicals, such as dichloromethane.

  • Cause 4: Competing Reactions. The primary competing reaction is the electrophilic addition of Br₂ across the double bond. This is minimized by keeping the concentration of Br₂ extremely low.[5][7]

    • Solution: This is the primary function of NBS. Ensure pure, recrystallized NBS is used. Do not add external Br₂.

  • Cause 5: Incomplete Dehydrobromination. The elimination of HBr from the 7-bromo intermediate requires a suitable non-nucleophilic base and heat.

    • Solution: Use a hindered base like 2,4,6-collidine or DBU (1,8-Diazabicyclo[11.undec-7-ene) in a high-boiling solvent like xylene or toluene and heat to reflux. Monitor the disappearance of the bromo-intermediate by TLC.

Problem 3: Low yield of the final 8,14-diene product in Step 4 (Isomerization).

Probable Causes & Solutions

  • Cause 1: Incorrect Acid Catalyst or Concentration. The isomerization of the 5,7-diene to the 8,14-diene is an equilibrium process. The choice of acid and its concentration are critical to shift the equilibrium towards the desired product.

    • Solution: A common method involves using HCl gas dissolved in an inert solvent like chloroform or using a catalytic amount of a strong acid like p-toluenesulfonic acid (TsOH) in a solvent like benzene or toluene with heating.[3] Titrate the acid concentration carefully; too much acid can lead to charring and decomposition.

  • Cause 2: Suboptimal Temperature and Time. Isomerization is often thermodynamically controlled, requiring energy to overcome the activation barrier to form the more stable product.[8] Insufficient time or temperature will result in a mixture of 5,7- and 8,14-dienes.

    • Solution: Reflux the reaction mixture in a solvent like toluene or ethanol with the acid catalyst. Monitor the reaction progress by UV-Vis spectroscopy (the 5,7-diene has a characteristic UV absorbance around 282 nm which will disappear as the 8,14-diene forms) or by ¹H NMR.

  • Cause 3: Product Degradation. Conjugated dienes can be sensitive to strong acids and high temperatures over long periods, potentially leading to polymerization or aromatization of the sterol rings.

    • Solution: Monitor the reaction closely and stop it as soon as the starting 5,7-diene is consumed. Neutralize the acid catalyst during workup with a mild base like sodium bicarbonate solution.

Troubleshooting_Tree Start Low Final Yield CheckTLC Analyze intermediates by TLC/NMR. Which step failed? Start->CheckTLC Step1_Fail Step 1: Benzoylation CheckTLC->Step1_Fail Cholesterol present Step23_Fail Steps 2/3: Diene Formation CheckTLC->Step23_Fail Cholesteryl Benzoate present Step4_Fail Step 4: Isomerization CheckTLC->Step4_Fail 5,7-diene present Sol_Step1 Check reagent purity (Cholesterol, Benzoyl Chloride). Optimize base/solvent system. Step1_Fail->Sol_Step1 Sol_Step23 Recrystallize NBS. Ensure proper radical initiation (heat/light). Use appropriate base for elimination. Step23_Fail->Sol_Step23 Sol_Step4 Optimize acid catalyst, concentration, and temperature. Monitor reaction to prevent degradation. Step4_Fail->Sol_Step4

Caption: Decision tree for troubleshooting low yield in the synthesis pathway.

References

  • Allylic bromination process - US3354066A.
  • Schotten–Baumann reaction - Grokipedia. [Link]

  • Concerning the structure of 3 beta-benzoyloxy-5 beta-cholesta-8,14-diene, a major byproduct in the chemical synthesis of 5 alpha-cholest-8(14) - PubMed. Chem Phys Lipids. 1988 Aug;47(4):273-82. [Link]

  • A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PMC. National Center for Biotechnology Information. [Link]

  • A new chemical synthesis of 5alpha-cholest-8(14)-en-3beta,5alpha-diol - PubMed. Chem Phys Lipids. 2001 Jan;109(1):113-5. [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. Chemistry Notes. [Link]

  • What is Allylic Bromination? - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Wohl-Ziegler Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Benzanilide : Schotten Baumann Benzoylation - YouTube. YouTube. [Link]

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Electrophilic Attack on Conjugated Dienes-Kinetic and Thermodynamic Control - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • A novel facile synthesis of cholesta-5,7-diene-3 beta,25-diol, the precursor of 25-hydroxyvitamin D-3 - ResearchGate. ResearchGate. [Link]

Sources

preventing oxidative degradation of 3-benzoyloxycholesta-8,14-diene during storage

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Diagnostics, Troubleshooting, and Validated Storage Protocols for Conjugated Diene Sterols

Mechanistic Overview: The Vulnerability of Conjugated Dienes

3-Benzoyloxycholesta-8,14-diene is a synthetic sterol derivative characterized by a conjugated diene system spanning carbons 8 and 14. While the benzoyl ester at the C-3 position provides some steric bulk and stability to the A-ring, the core 8,14-diene system remains exceptionally vulnerable to auto-oxidation.

Conjugated dienes in sterols undergo oxidative degradation at rates significantly higher than isolated double bonds. The presence of reactive allylic and bis-allylic C-H bonds allows for facile hydrogen atom abstraction by reactive oxygen species (ROS) or trace transition metals[1]. This abstraction forms a highly stabilized pentadienyl radical spanning the B and C rings, which rapidly reacts with molecular oxygen (O 2​ ) to form peroxyl radicals, ultimately yielding complex mixtures of hydroperoxides, epoxides, and ketones[2].

Quantitative Data: Relative Reactivity of Sterol Dienes

To understand the urgency of proper storage, it is critical to compare the oxidation kinetics of conjugated cholestadienols against standard lipids. The propagation rate constant ( kp​ ) dictates how rapidly the auto-oxidation chain reaction proceeds once initiated.

Lipid / Sterol TypeStructural FeaturePropagation Rate Constant ( kp​ )Relative Reactivity (vs. Cholesterol)
Cholesterol Single double bond (C5-C6)~11 M⁻¹ s⁻¹1x
Linoleate Methylene-skipped acyclic diene~62 M⁻¹ s⁻¹~5.6x
Cholesta-6,8(14)-dienol Conjugated diene (exo-B)~412 M⁻¹ s⁻¹~37x
7-Dehydrocholesterol (7-DHC) Conjugated diene (endo-B)~2200 M⁻¹ s⁻¹~200x

Data synthesized from free radical oxidation studies of cholestadienols[3]. As an 8,14-diene derivative, 3-benzoyloxycholesta-8,14-diene exhibits reactivity profiles analogous to cholesta-6,8(14)-dienol, making it dozens of times more unstable than standard cholesterol.

Diagnostic FAQs & Troubleshooting Guide

Q1: I stored my 3-benzoyloxycholesta-8,14-diene at -20°C, but my LC-MS shows significant degradation. Why?

Root Cause: Temperature alone does not arrest free radical oxidation; it only slows the kinetics. If the sample was sealed in the presence of atmospheric oxygen, auto-oxidation will still occur over time. Solution: Oxygen must be strictly excluded. Samples must be purged with an inert gas (Argon is preferred over Nitrogen as it is heavier and blankets the solid more effectively) prior to sealing[4].

Q2: My mass spectrometry (ESI+) data shows unexpected peaks at +16 m/z and +32 m/z relative to the parent ion. What are these byproducts?

Root Cause: These mass shifts are the classic spectroscopic signatures of lipid peroxidation.

  • +16 m/z: Indicates the formation of an epoxide across one of the double bonds or an allylic alcohol resulting from hydroperoxide reduction.

  • +32 m/z: Indicates the direct addition of molecular oxygen (O 2​ ) to the pentadienyl radical, forming a hydroperoxide (-OOH) derivative[2]. Solution: Discard the compromised batch if purity falls below your experimental threshold. Implement the Inert Storage Protocol (see Section 4) for future batches.

Q3: Can I store 3-benzoyloxycholesta-8,14-diene as a stock solution to minimize handling?

Root Cause: Storing conjugated sterols in solution drastically increases their collision frequency with dissolved oxygen and trace metals, accelerating degradation. Solvents like chloroform or ethers can also form peroxides that initiate sterol oxidation. Solution: It is highly recommended to store the compound as a lyophilized solid. If a stock solution is absolutely necessary, use freshly deoxygenated, anhydrous solvents (e.g., purged with Argon for 30 minutes) and add a lipophilic chain-breaking antioxidant such as Butylated hydroxytoluene (BHT) at 0.01% (w/v)[4].

Q4: Why did my white crystalline powder turn slightly yellow over the past month?

Root Cause: Yellowing is a macroscopic indicator of extensive conjugated system disruption and the formation of conjugated enones (ketones) via the termination reactions of peroxyl radicals[5]. This is often accelerated by UV/ambient light exposure. Solution: Always store the compound in amber glass vials or wrap clear vials completely in aluminum foil to prevent photo-initiated radical formation[4].

Validated Methodologies & Protocols

The following protocols are designed as self-validating systems to ensure maximum stability of your sterol diene inventory.

Protocol A: Preparation of Solid Aliquots for Long-Term Storage

Causality Note: Aliquoting prevents repeated freeze-thaw cycles and limits atmospheric exposure to only the specific amount needed for an experiment.

  • Preparation: Work in a chemical fume hood under low-light conditions. Ensure all glass vials (amber, 2 mL) and Teflon-lined caps are completely dry and free of trace metal contaminants.

  • Lyophilization: If the compound is currently in a solvent, evaporate the solvent under a gentle stream of high-purity Nitrogen, followed by lyophilization for 2-4 hours to remove all trace moisture.

  • Aliquoting: Rapidly weigh the dry 3-benzoyloxycholesta-8,14-diene powder into single-use aliquots (e.g., 1 mg to 5 mg per vial).

  • Argon Blanketing: Insert an Argon gas line (fitted with a sterile filter and a low-flow regulator) into the vial. Purge the headspace gently for 30–60 seconds. Because Argon is denser than air, it will displace the oxygen and blanket the solid[4].

  • Sealing: While the Argon is still flowing slightly above the vial, quickly cap it with a Teflon-lined closure. Wrap the cap junction with Parafilm to prevent gas exchange.

  • Storage: Transfer immediately to a -80°C freezer. (Expected shelf-life: >12 months).

Protocol B: Reconstitution and Handling for Assays

Causality Note: Dissolved oxygen is the primary enemy during reconstitution. Degassing the solvent removes this variable.

  • Solvent Degassing: Select an appropriate high-purity solvent (e.g., anhydrous ethanol or HPLC-grade hexane). Sparge the solvent with Argon for at least 15 minutes prior to use.

  • Antioxidant Addition (Optional but Recommended): For prolonged experiments, dissolve BHT into the degassed solvent to a final concentration of 0.01% (w/v)[4].

  • Equilibration: Remove a single-use aliquot of the sterol from the -80°C freezer. Crucial Step: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial will cause atmospheric moisture to condense on the highly lipophilic powder, accelerating degradation.

  • Reconstitution: Inject the degassed solvent through the septum (if applicable) or open the vial, quickly add the solvent, and vortex until dissolved.

  • Usage: Use the solution immediately. Do not return unused solution to long-term storage.

Mechanistic and Workflow Visualizations

Below are the logical relationships mapping the degradation mechanism and the preventative workflow.

OxidationMechanism A Initiation: ROS / Light Exposure B Hydrogen Abstraction at Allylic C-H A->B Triggers C Pentadienyl Radical Formation B->C -H• D Oxygen Addition (O2) C->D +O2 E Peroxyl Radical Intermediate D->E Fast Addition F Hydroperoxides & Oxysterol Byproducts E->F Propagation

Mechanism of free radical oxidation in conjugated diene sterols.

StorageWorkflow S1 Synthesize & Purify Diene S2 Lyophilize to Dry Powder S1->S2 S3 Purge with Argon/N2 S2->S3 S4 Seal in Amber Vials S3->S4 S5 Store at -80°C S4->S5

Validated workflow for the inert storage of 3-benzoyloxycholesta-8,14-diene.

References

  • Title: Reactivities and Products of Free Radical Oxidation of Cholestadienols Source: PubMed Central (NIH) / ACS Publications URL: [Link]

  • Title: The Role of Conjugated Dienes in Lipid Peroxidation and Oxidation Source: The Orango URL: [Link]

  • Title: Free radical oxidation of cholesterol and its precursors: Implications in cholesterol biosynthesis disorders Source: PubMed Central (NIH) URL: [Link]

Sources

removing impurities from crude 3-benzoyloxycholesta-8,14-diene extracts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Sterol Purification Support Center. As researchers and drug development professionals, isolating highly pure sterol dienes is critical for downstream synthetic viability and structural elucidation.

Extracting and purifying 3-benzoyloxycholesta-8,14-diene presents a unique chromatographic challenge. Because it is often generated as a major byproduct or intermediate during the low-temperature acid-catalyzed isomerization of 7-dehydrocholesteryl benzoate[1], the crude extract is heavily contaminated with structurally homologous isomers and oxidation products.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to help you achieve >98% purity.

System Workflow: Synthesis & Impurity Generation

Understanding the origin of your impurities is the first step in eliminating them. The diagram below illustrates the pathway of 3-benzoyloxycholesta-8,14-diene generation and the parallel formation of its most stubborn contaminants.

Workflow Start 7-Dehydrocholesteryl Benzoate (Precursor) Reaction HCl / Chloroform Isomerization (-40°C) Start->Reaction HCl gas Target 3-Benzoyloxycholesta-8,14-diene (Target Extract) Reaction->Target Main Pathway Imp1 5β-Isomers (Steric Impurity) Reaction->Imp1 C-5 Epimerization Imp2 Unreacted Δ5,7-diene (Precursor) Reaction->Imp2 Incomplete Rxn Imp3 15-Ketosterols (Oxidation) Reaction->Imp3 Auto-oxidation Purification Argentation Chromatography (10% AgNO3-Silica) Target->Purification Imp1->Purification Imp2->Purification Imp3->Purification Crystallization Recrystallization (Acetone/Methanol) Purification->Crystallization Isomer Separation Pure Purified 3-Benzoyloxycholesta-8,14-diene Crystallization->Pure Polish

Workflow of 3-benzoyloxycholesta-8,14-diene synthesis, impurity formation, and purification.

Troubleshooting & FAQ

Q1: What are the primary impurities in my crude extract, and why do they form? During the isomerization of 7-dehydrocholesteryl benzoate in HCl/chloroform, the acidic environment drives carbocation rearrangements. While the Δ8,14-diene is formed, the highly acidic conditions also trigger C-5 epimerization, yielding 3β-benzoyloxy-5β-cholesta-8,14-diene [1]. This 5β-isomer is your most significant steric impurity. Additionally, you will encounter unreacted Δ5,7-diene precursors and 15-ketosterols , which form because the allylic C-15 position of the Δ8,14 system is highly susceptible to auto-oxidation[2].

Q2: Standard silica gel chromatography is failing to separate my diene isomers. Why, and what is the alternative? Standard silica gel separates molecules based on polarity (hydrogen bonding and dipole interactions)[3]. Because the target Δ8,14-diene, its 5β-isomer, and the Δ5,7-diene precursor possess identical molecular weights and nearly identical polarities, they co-elute. The Solution: You must use Argentation Chromatography (Silver Nitrate-Impregnated Silica Gel). Silver ions (Ag+) form reversible π-complexes with the electron clouds of the double bonds[4]. The strength of this complexation depends on the steric accessibility of the diene. The unreacted Δ5,7-diene binds more strongly to Ag+ than the sterically hindered Δ8,14-diene, selectively retarding its migration and allowing for baseline resolution[5].

Q3: My argentation column is yielding poor resolution and the silica is turning black. How do I troubleshoot this? This is a classic symptom of two interacting failures: hydration and photo-reduction.

  • Hydration: Water strongly competes with alkenes for the Ag+ coordination sites. If your solvents are not strictly anhydrous, or if the impregnated silica absorbed atmospheric moisture, the π-complexation mechanism fails.

  • Photo-reduction: Ag+ is highly light-sensitive. Exposure to ambient lab light reduces Ag+ to metallic silver (Ag0), turning the column black and destroying its resolving power.

  • Fix: Bake the AgNO3-silica at 110°C for 2 hours immediately before use, pack the column wrapped in aluminum foil, and use anhydrous, degassed solvents.

Q4: How do I remove residual 15-ketosterols and trace benzoic acid from the final extract? While argentation chromatography handles the alkene isomers, polar oxidation products and acidic residues are best removed via a biphasic wash followed by recrystallization. A mild saturated sodium bicarbonate (NaHCO3) wash neutralizes and extracts benzoic acid into the aqueous phase. Subsequent recrystallization from acetone/methanol exploits the differential solubility of the highly crystalline 8,14-diene versus the more soluble 15-ketosterols.

Quantitative Impurity Profiling

To assist in tracking your purification, the table below summarizes the expected chromatographic behavior of the crude extract components.

CompoundStructural FeatureRf (Standard Silica)Rf (10% AgNO3-Silica)Resolution Causality
7-Dehydrocholesteryl benzoate Δ5,7 conjugated diene0.850.45Strong Ag+ π-complexation
3-Benzoyloxycholesta-8,14-diene Δ8,14 conjugated diene0.850.65Moderate Ag+ π-complexation
5β-Cholesta-8,14-diene derivative 5β-steric hindrance0.850.70Weak Ag+ π-complexation (steric block)
15-Ketosterols Polar allylic ketone0.400.30Strong dipole-dipole interaction

*Eluent: Hexane/Ethyl Acetate (95:5, v/v).

Step-by-Step Methodologies
Protocol A: Preparation of 10% AgNO3-Impregnated Silica Gel

This protocol ensures uniform silver distribution and prevents premature photo-reduction.

  • Dissolution: Dissolve 10 g of Silver Nitrate (AgNO3) in 100 mL of dark-stored, distilled water in a foil-wrapped round-bottom flask.

  • Slurry Formation: Slowly add 90 g of chromatographic silica gel (230-400 mesh) into the solution, swirling to ensure complete wetting.

  • Solvent Removal: Evaporate the water using a rotary evaporator (water bath at 50°C) until a free-flowing powder is obtained.

  • Self-Validation Check: Weigh the flask. The mass should reflect the exact combined weight of the silica and AgNO3 (100 g total). Any excess weight indicates residual water, which will ruin the separation.

  • Activation: Bake the silica at 110°C for 2 hours to remove tightly bound hydration spheres. Store in a light-proof desiccator.

Protocol B: Argentation Chromatographic Purification

This workflow separates the target diene from its 5β-isomer and Δ5,7 precursors.

  • Column Packing: Pack a glass column with the activated 10% AgNO3-silica gel using anhydrous hexane. Critical: Wrap the entire column tightly in aluminum foil.

  • Loading: Dissolve the crude 3-benzoyloxycholesta-8,14-diene extract in a minimum volume of anhydrous hexane/toluene (9:1, v/v) and carefully load it onto the column bed.

  • Elution: Elute using a gradient of anhydrous hexane to hexane/ethyl acetate (98:2, v/v).

  • Fraction Collection: Collect fractions in amber vials to prevent UV-induced degradation of the silver-sterol complexes.

  • Self-Validation Check: Spot fractions on AgNO3-impregnated TLC plates. The target 8,14-diene will elute before the unreacted Δ5,7-diene due to its weaker silver complexation. If they co-elute, your column was compromised by moisture.

Protocol C: Final Polish via Recrystallization

This step removes trace 15-ketosterols and residual solvent impurities.

  • Concentration: Pool the target fractions containing the 8,14-diene and concentrate under reduced pressure.

  • Dissolution: Dissolve the resulting solid in a minimum volume of boiling anhydrous acetone.

  • Precipitation: Add hot methanol dropwise until the solution becomes faintly turbid (cloud point).

  • Crystallization: Allow the solution to cool slowly to room temperature to form a seed bed, then transfer to a 4°C refrigerator for 12 hours.

  • Recovery: Filter the brilliant white crystals via vacuum filtration and wash with ice-cold methanol to remove any adhering ketosterol mother liquor.

Sources

Technical Support Center: Optimizing Reaction Temperature for 3-Benzoyloxycholesta-8,14-diene Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks during sterol isolation.

The compound 3β-benzoyloxy-5β-cholesta-8,14-diene is a critical, heavy-atom derivative and a major byproduct generated during the low-temperature, acid-catalyzed isomerization of 7-dehydrocholesteryl benzoate (typically in HCl/chloroform) during the synthesis of 5α-cholest-8(14)-en-3β-ol-15-one ()[1]. Because the sterol diene system is thermodynamically sensitive, isolating this specific 5β-H configuration requires strict thermal control[1]. This guide provides a self-validating protocol to optimize crystallization temperatures, ensuring high purity and structural integrity.

Troubleshooting Guide: Temperature-Dependent Anomalies

Q: Why is my product precipitating as an amorphous oil instead of a crystalline solid? A: This is the hallmark of crash cooling (kinetic trapping). If the solvent temperature drops too rapidly (e.g., moving a 40°C flask directly into a -80°C bath), the thermodynamic driving force for lattice formation is overwhelmed by rapid supersaturation. The sterol molecules do not have sufficient time to orient into their lowest-energy crystalline state. This results in an amorphous precipitate that physically entraps unreacted 7-dehydrocholesteryl benzoate and other sterol isomers. You must employ a controlled cooling rate to allow the 5β-isomer to reject impurities during lattice formation.

Q: I observe a bluish-green fluorescence when melting my isolated crystals. What does this indicate? A: Fluorescence during melting indicates contamination by isodehydro-cholesteryl benzoate or other sterol impurities ()[2]. Pure 3-benzoyloxycholesta-8,14-diene melts without this fluorescence[2]. This contamination typically occurs if the initial dissolution temperature exceeds 40°C (triggering secondary thermal isomerization) or if the critical nucleation hold at 0°C to 4°C was skipped, causing co-crystallization of impurities.

Q: Why is the yield of the 5β-cholesta-8,14-diene byproduct varying so drastically between batches? A: Yield variations are directly tied to the final crystal growth temperature. The solubility of sterol benzoates in chloroform/ethanol mixtures decreases non-linearly. Failing to hold the suspension at -20°C for at least 12 hours leaves a significant portion of the diene dissolved in the mother liquor.

Step-by-Step Methodology: Optimized Thermal Protocol

This self-validating protocol ensures the clean separation of the 5β-isomer from the 5α-cholest-8(14)-en-3β-ol-15-one target pathway. The process validates itself through observable visual milestones (turbidity at 4°C) and physical properties (fluorescence-free melting).

Step 1: Solvent Exchange & Dissolution

  • Evaporate the HCl/chloroform isomerization mixture under reduced pressure.

  • Redissolve the crude residue in a minimal volume of hot Chloroform/Ethanol (1:3 v/v).

Step 2: Thermal Equilibration (Max 40°C)

  • Heat the mixture gently in a water bath until fully dissolved.

  • Causality:Do not exceed 40°C. Higher temperatures provide the activation energy required for the sensitive 8,14-diene system to undergo further unwanted thermal rearrangements or oxidation.

Step 3: Controlled Nucleation (0.5°C/min)

  • Transfer the flask to a programmable chiller. Cool the solution at a strict rate of 0.5°C per minute down to 4°C.

  • Causality: This slow rate maintains the system in the metastable zone. It provides the necessary time for the 5β-H configuration to selectively integrate into the growing lattice[1], effectively rejecting structurally similar 5α-isomers into the mother liquor.

Step 4: Crystal Growth Phase (-20°C Hold)

  • Once initial turbidity is observed (confirming nucleation), lower the temperature to -20°C and hold for 12–18 hours.

  • Causality: The deep freeze maximizes the thermodynamic yield by driving the remaining diene out of solution while keeping the rejected impurities dissolved.

Step 5: Filtration & Washing

  • Filter the crystals rapidly over a pre-chilled Büchner funnel.

  • Wash with absolute ethanol pre-cooled to -20°C. Causality: Room-temperature solvent will dissolve the outer layers of the crystal lattice, drastically reducing yield.

Quantitative Data: Temperature vs. Crystallization Metrics

The following table summarizes the causal relationship between thermal profiles and the resulting crystal metrics:

Thermal ProfileCooling RateHold TimeYield (%)Purity (%)Crystal Habit
Crash Cooling (40°C to -80°C) Instant2 hrs85%< 70%Amorphous / Oily
Sub-optimal (40°C to 0°C) 2.0°C/min6 hrs45%88%Microcrystalline
Optimized (40°C to -20°C) 0.5°C/min 18 hrs > 92% > 98% Well-defined Needles
Thermal Degradation (>60°C) 0.5°C/min18 hrs< 30%< 50%Discolored / Mixed

Process Workflow Diagram

CrystallizationWorkflow A Crude Isomerization Mixture (HCl/CHCl3) B Solvent Exchange (Ethanol/CHCl3) A->B Evaporation & Redissolution C Thermal Equilibration (Max 40°C) B->C Gentle Heating D Controlled Cooling (0.5°C / min) C->D Optimal Thermodynamic Path G Crash Cooling (<-20°C) C->G Kinetic Trap (Avoid) E Nucleation Phase (0°C to 4°C) D->E Supersaturation F Crystal Growth (-20°C Hold) E->F Lattice Formation H High Purity Crystals (3β-benzoyloxy-5β-cholesta-8,14-diene) F->H Filtration & Cold Wash I Amorphous Precipitate (Trapped Impurities) G->I Rapid Precipitation

Workflow for the temperature-optimized crystallization of 3-benzoyloxycholesta-8,14-diene.

Frequently Asked Questions (FAQs)

Q: Can I use X-ray crystallography to verify the success of my thermal protocol? A: Yes. X-ray crystallography is the gold standard for verifying the stereochemistry of this byproduct. As established by authoritative structural studies, the pure crystal will belong to the space group P21, unequivocally confirming the 5β-H configuration and unchanged C-17 configuration ()[1].

Q: Is it absolutely necessary to use a programmable chiller? A: While highly recommended for batch-to-batch reproducibility, if a chiller is unavailable, you can simulate the 0.5°C/min cooling rate. Place the flask in a large, insulated water bath at 40°C, and move the entire bath into a 4°C cold room. The thermal mass of the water will naturally buffer the cooling rate. After 8 hours, transfer the flask directly to a -20°C freezer.

References

  • Title: Concerning the structure of 3 beta-benzoyloxy-5 beta-cholesta-8,14-diene, a major byproduct in the chemical synthesis of 5 alpha-cholest-8(14)-en-3 beta-ol-15-one Source: Chemistry and Physics of Lipids / PubMed URL: [Link]

  • Title: Production of 7-dehydrocholesterol (US Patent 2436195A)

Sources

Validation & Comparative

GC-MS validation of 3-benzoyloxycholesta-8,14-diene purity

Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Validation of 3-Benzoyloxycholesta-8,14-diene Purity: A Comprehensive Analytical Comparison Guide

Executive Summary

3-Benzoyloxycholesta-8,14-diene is a highly lipophilic sterol ester that serves as a critical intermediate in the synthesis of meiosis-activating sterols and acts as a major byproduct in the isomerization of 7-dehydrocholesteryl benzoate[1]. In drug development and enzymatic profiling—such as evaluating the stereoselective activity of sterol 14α-demethylase[2]—the absolute purity of this reference standard is non-negotiable.

This guide provides an objective comparison of analytical methodologies for validating sterol purity, demonstrating why Gas Chromatography-Mass Spectrometry (GC-MS) outperforms traditional HPLC-UV. Furthermore, it outlines a self-validating, step-by-step GC-MS protocol designed to establish absolute confidence in product performance.

The Analytical Challenge: Causality in Method Selection

A common pitfall in sterol analysis is the reliance on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While the benzoyloxy moiety of 3-benzoyloxycholesta-8,14-diene provides a strong UV chromophore, sterol synthesis inherently generates closely related positional isomers (e.g., 5,7-dienes, 7,9-dienes, or 8(14)-monoenes).

The Causality of GC-MS Superiority: In reverse-phase HPLC, these highly hydrophobic isomers co-elute and exhibit overlapping UV absorption spectra, leading to artificially inflated purity readouts. GC-MS coupled with Electron Ionization (EI) solves this through structural fragmentation. Under 70 eV EI, the sterol backbone undergoes specific cleavage (such as retro-Diels-Alder fragmentation of the B/C rings), generating unique mass-to-charge (m/z) signatures that definitively distinguish the 8,14-diene backbone from its isomeric counterparts[3].

Isomer_Logic Root Sterol Isomer Challenge (e.g., 8,14-diene vs 5,7-diene) UV HPLC-UV Analysis Root->UV GCMS GC-MS (EI) Analysis Root->GCMS UV_Result Overlapping Chromophores (False Purity Readout) UV->UV_Result GCMS_Frag Retro-Diels-Alder Fragmentation GCMS->GCMS_Frag GCMS_Result Accurate Differentiation & True Purity GCMS_Frag->GCMS_Result

Fig 1. Logical decision tree justifying GC-MS over HPLC-UV for sterol isomers.

Comparative Performance Data

To illustrate the impact of method selection on product validation, the tables below summarize the analytical capabilities of different platforms and compare a Premium Grade reference standard against a Standard Grade alternative using the GC-MS gold standard.

Table 1: Analytical Platform Comparison for Sterol Purity

Analytical MethodIsomer DifferentiationSensitivity (LOD)Matrix InterferencePrimary Limitation
GC-MS (EI) Excellent (Specific MS fragments) < 5 ng/mL [4]Low Requires high column thermal stability
HPLC-UV (DAD)Poor (Overlapping spectra)~ 50 ng/mLHighCannot resolve co-eluting diene isomers
LC-MS/MS (ESI)Moderate (Poor ionization)~ 20 ng/mLMediumSevere ion suppression for non-polar sterols

Table 2: Product Performance (Premium vs. Standard Grade 3-Benzoyloxycholesta-8,14-diene)

ParameterPremium Reference StandardStandard Commercial Grade
GC-MS Purity (Area %) ≥ 99.5% ~ 95.0%
Isomeric Impurities < 0.1% (5,7-diene undetected) ~ 3.5% (Mixed diene isomers present)
Water Content (KF) < 0.2% < 1.0%

Self-Validating Experimental Protocol: GC-MS Workflow

A protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system, utilizing internal standardization and system suitability checks to guarantee data integrity[4].

GCMS_Workflow N1 1. Sample Preparation (Analyte + Hexane) N2 2. Internal Standard (5α-Cholestane Addition) N1->N2 N3 3. GC Separation (DB-5MS, Max 320°C) N2->N3 N4 4. EI Mass Spec (70 eV Ionization) N3->N4 N5 5. Data Analysis (SIM Mode Profiling) N4->N5

Fig 2. Self-validating GC-MS workflow for sterol purity quantification.

Step 1: Sample & Internal Standard Preparation

Causality Check: Unlike free sterols that require trimethylsilylation to prevent peak tailing[5], 3-benzoyloxycholesta-8,14-diene is already an esterified, highly lipophilic molecule. It can be analyzed underivatized, reducing preparation variance.

  • Accurately weigh 1.0 mg of 3-benzoyloxycholesta-8,14-diene and dissolve in 1.0 mL of LC-MS grade hexane.

  • Internal Standard (IS) Addition: Add 10 µL of a 100 µg/mL 5α-cholestane solution[5]. Why 5α-cholestane? It is structurally homologous to the analyte but lacks the benzoyloxy moiety and double bonds. It elutes in the same high-temperature retention window without interfering with target m/z fragments, perfectly correcting for injection volume variances.

Step 2: GC-MS Instrument Configuration

Causality Check: High-molecular-weight sterol esters require column temperatures exceeding 300°C for elution. We mandate a low-polarity DB-5MS (5% phenyl-arylene) column to prevent the stationary phase bleed and on-column thermal degradation that plague higher-polarity columns under extreme heat[5].

  • Column: DB-5MS Capillary Column (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Ultra-high-purity Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial hold at 150°C for 1 min, ramp at 20°C/min to 280°C, then ramp at 5°C/min to 320°C (hold for 10 min).

  • Injection: 1 µL, Split ratio 10:1, Injector temperature 290°C.

Step 3: Mass Spectrometry (EI) Parameters
  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) mode targeting the molecular ion and primary retro-Diels-Alder fragments to maximize the signal-to-noise ratio and achieve an LOD < 5 ng/mL[4].

Step 4: System Suitability Test (SST) & Validation

Before analyzing the batch, inject a blank hexane sample to confirm zero column carryover. Subsequently, inject an SST mixture containing 3-benzoyloxycholesta-8,14-diene and a known isomeric impurity (e.g., 5,7-diene). The system is only validated for use if the chromatographic resolution ( Rs​ ) between the isomers is ≥ 2.0.

References

  • Title: Concerning the structure of 3 beta-benzoyloxy-5 beta-cholesta-8,14-diene, a major byproduct in the chemical synthesis of 5 alpha-cholest-8(14) Source: PubMed (NIH) URL: [Link]

  • Title: Characterization and catalytic properties of the sterol 14α-demethylase from Mycobacterium tuberculosis Source: PNAS URL: [Link]

  • Title: Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of Sterol Oxidation Products in Serum Source: PubMed (NIH) URL: [Link]

  • Title: Development and validation of a gas chromatography-mass spectrometry method for determination of sterol oxidation products in edible oils Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: Analysis of Sterols by Gas Chromatography–Mass Spectrometry Source: Springer Nature Experiments URL: [Link]

Sources

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Analysis of 3-Benzoyloxycholesta-8,14-diene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

Sterol analysis is a critical component of lipidomics, biomarker discovery, and pharmaceutical development. However, the structural elucidation of sterols like cholesta-8,14-dien-3-ol is frequently hindered by their neutral nature, lack of strong chromophores, and poor ionization efficiency[1]. Chemical derivatization to a benzoate ester—forming 3-benzoyloxycholesta-8,14-diene —addresses these limitations by dramatically enhancing UV detectability and directing mass spectrometric fragmentation into predictable, diagnostic pathways[2].

This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry (LC-APCI-MS/MS) for analyzing this specific sterol derivative. By detailing the mechanistic fragmentation patterns and providing self-validating experimental protocols, this guide serves as an authoritative resource for researchers and drug development professionals.

Platform Comparison: GC-EI-MS vs. LC-APCI-MS/MS

Choosing the correct analytical platform depends entirely on the experimental objective: absolute structural elucidation versus high-sensitivity quantification in complex biological matrices.

  • GC-EI-MS (The Structural Gold Standard): Utilizes hard ionization (70 eV). The benzoate group directs a highly reproducible fragmentation cascade, making it ideal for de novo structural confirmation and spectral library matching.

  • LC-APCI-MS/MS (The Sensitivity Champion): While standard Electrospray Ionization (ESI) struggles with neutral sterols, APCI excels by ionizing gas-phase molecules via corona discharge[3]. It provides soft ionization, preserving the sterol core and allowing for highly sensitive Multiple Reaction Monitoring (MRM) workflows[4].

Table 1: Performance Comparison for 3-Benzoyloxycholesta-8,14-diene Analysis
ParameterGC-EI-MSLC-APCI-MS/MS
Primary Application Structural elucidation, untargeted screeningTargeted quantification, trace analysis
Ionization Type Hard (70 eV Electron Impact)Soft (Corona Discharge)
Dominant Ion Species Extensive fragments (m/z 105 base peak)[M+H]+ or [M+H - 122]+
Sensitivity (LOD) High (Low nanogram range)Ultra-High (Low picogram/femtogram range)
Sample Matrix Suitability Simple extracts, requires high volatilityComplex biological matrices (plasma, tissue)

Mechanistic Fragmentation Pattern

Understanding the causality behind the fragmentation of 3-benzoyloxycholesta-8,14-diene (Chemical Formula: C34H48O2, Exact Mass: 488.3654 Da) is essential for accurate spectral interpretation. The benzoate moiety acts as a powerful charge-directing group during electron ionization.

  • Molecular Ion ([M]+ m/z 488): Visible in GC-EI-MS, confirming the intact derivatized mass.

  • Loss of Benzoic Acid (m/z 366): The ester bond readily cleaves, expelling neutral benzoic acid (122 Da). The resulting [M - 122]+ ion at m/z 366 represents the intact cholesta-8,14-diene core[C27H42]+.

  • Side Chain Cleavage (m/z 253): The m/z 366 ion undergoes subsequent loss of the C8H17 aliphatic side chain (113 Da), a hallmark of sterol fragmentation, yielding the stable tetracyclic diene core at m/z 253.

  • Benzoyl Cation (m/z 105): Alpha-cleavage of the ester yields the highly stable benzoyl cation [C6H5CO]+. Due to its extreme stability, m/z 105 is almost always the base peak (100% relative abundance) in EI-MS, serving as a definitive diagnostic marker for benzoylated sterols.

  • Phenyl Cation (m/z 77): Further decomposition of the benzoyl cation via the loss of carbon monoxide (28 Da) yields the phenyl cation.

Fragmentation M 3-benzoyloxycholesta-8,14-diene [M]+ m/z 488 M_minus_BA Cholesta-8,14-diene core [M - C6H5COOH]+ m/z 366 M->M_minus_BA Loss of Benzoic Acid (-122 Da) Benzoyl Benzoyl Cation [C6H5CO]+ m/z 105 (Base Peak) M->Benzoyl Alpha-cleavage of ester M_minus_BA_SC Core minus Side Chain [M - 122 - C8H17]+ m/z 253 M_minus_BA->M_minus_BA_SC Loss of C8H17 side chain (-113 Da) Phenyl Phenyl Cation [C6H5]+ m/z 77 Benzoyl->Phenyl Loss of CO (-28 Da)

EI-MS fragmentation pathway of 3-benzoyloxycholesta-8,14-diene highlighting key diagnostic ions.

Table 2: Diagnostic Fragment Ions and Relative Abundances (GC-EI-MS)
Fragment Ion (m/z)Structural AssignmentRelative Abundance (%)Diagnostic Utility
488 [M]+ (Intact Molecular Ion)5 - 15%Confirms total mass of the derivatized sterol.
366 [M - 122]+ (Sterol Core)30 - 50%Confirms the presence of a benzoate ester.
253 [M - 122 - 113]+ (Tetracyclic Core)20 - 40%Maps the diene backbone independent of the side chain.
105 [C6H5CO]+ (Benzoyl Cation)100% (Base Peak)Primary marker for benzoylated hydroxyl groups.
77 [C6H5]+ (Phenyl Cation)40 - 60%Secondary confirmation of the benzoyl moiety.

Experimental Methodologies

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. The inclusion of internal standards and specific quenching steps ensures complete conversion and accurate quantification.

Workflow Sample Sterol Extract (Neutral Lipids) Deriv Benzoylation (Benzoyl Chloride / Pyridine) Sample->Deriv Enhances detectability Split Analysis Platform Deriv->Split GC GC-EI-MS (70 eV) Split->GC High Resolution Library Matching LC LC-APCI-MS/MS (Positive Mode) Split->LC High Sensitivity Complex Matrices DataGC Hard Ionization Extensive Fragmentation (m/z 105 Base Peak) GC->DataGC DataLC Soft Ionization Intact Core [M+H-122]+ Targeted MRM LC->DataLC

Comparative analytical workflow for sterol benzoate analysis via GC-EI-MS and LC-APCI-MS/MS.

Protocol A: Sample Preparation & Benzoylation

Causality: Pyridine acts as both the solvent and the acid scavenger (neutralizing HCl generated during the reaction), driving the thermodynamic equilibrium toward complete esterification.

  • Extraction: Extract neutral lipids from the biological matrix using a modified Bligh-Dyer method (Chloroform/Methanol/Water)[1]. Spike the sample with a deuterated internal standard (e.g., d7-cholesterol) prior to extraction to validate recovery.

  • Drying: Evaporate the organic phase to absolute dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the lipid extract in 100 µL of anhydrous pyridine. Add 50 µL of benzoyl chloride.

  • Incubation: Incubate the mixture at 60°C for 60 minutes in a sealed, inert vial.

  • Quenching & Cleanup: Add 1 mL of saturated aqueous NaHCO3 to quench excess unreacted benzoyl chloride. Extract the resulting 3-benzoyloxycholesta-8,14-diene into 1 mL of hexane. Wash the hexane layer twice with LC-MS grade water, dry over anhydrous Na2SO4, and evaporate to dryness.

Protocol B: GC-EI-MS Structural Elucidation Workflow

Causality: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen to separate sterols based on boiling point and hydrophobic interactions, successfully resolving the 8,14-diene from closely related positional isomers (such as the 5,7-diene).

  • Reconstitution: Dissolve the derivatized sample in 100 µL of GC-grade hexane.

  • Injection: Inject 1 µL in splitless mode (Injector temperature: 280°C) to maximize the transfer of trace analytes onto the column.

  • Chromatography: Use a 30m x 0.25mm x 0.25µm HP-5MS column. Temperature program: 150°C (hold 1 min), ramp at 15°C/min to 280°C, then 5°C/min to 310°C (hold 10 min).

  • MS Parameters: Transfer line at 290°C. Ion source at 230°C. Ionization energy at 70 eV. Scan range: m/z 50 to 600.

  • Validation: Confirm the structural identity by verifying the co-elution of the m/z 105 base peak and the m/z 488 molecular ion.

Protocol C: LC-APCI-MS/MS High-Sensitivity Quantification Workflow

Causality: APCI is utilized over ESI because the corona discharge efficiently ionizes neutral sterol esters in the gas phase. This avoids the severe ion suppression and poor ionization efficiency commonly seen with highly non-polar lipids in standard ESI sources[3].

  • Reconstitution: Dissolve the sample in 100 µL of Methanol/Isopropanol (1:1, v/v).

  • Chromatography: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol/Acetonitrile (1:1) with 0.1% Formic Acid.

    • Gradient: 70% B to 100% B over 10 minutes, holding at 100% B for 5 minutes to elute highly retained lipids.

  • APCI Source Parameters: Positive ion mode. Corona discharge current: 4 µA. Vaporizer temperature: 400°C. Capillary temperature: 250°C.

  • MRM Transitions: Monitor the transition m/z 489.4 [M+H]+ → m/z 367.3 [M+H - Benzoic Acid]+ (Collision Energy: 25 eV) and m/z 367.3 → m/z 253.2 (Collision Energy: 35 eV) to ensure absolute specificity.

References

  • Sterol Analysis by Quantitative Mass Spectrometry - PubMed.
  • Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts - PMC.
  • Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples - Journal of Agricultural and Food Chemistry.
  • Concerning the structure of 3 beta-benzoyloxy-5 beta-cholesta-8,14-diene, a major byproduct in the chemical synthesis of 5 alpha-cholest-8(14) - PubMed.

Sources

Comparative Efficacy Guide: 3-Benzoyloxycholesta-8,14-diene vs. Standard Sterols in Lipid Metabolism Research

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating sterol derivatives for lipid metabolism research, distinguishing between active pharmacophores and inert synthetic byproducts is paramount. The pursuit of novel anticholesteremic agents has heavily focused on 15-oxygenated sterols, which are potent downregulators of HMG-CoA reductase. However, the chemical synthesis of these active agents—such as 5α-cholest-8(14)-en-3β-ol-15-one—frequently yields complex isomerization mixtures. One major, structurally distinct byproduct is 3β-benzoyloxy-5β-cholesta-8,14-diene .

This guide objectively compares the structural dynamics, biological efficacy, and experimental utility of this 5β-byproduct against standard sterols (e.g., Cholesterol) and active 15-oxysterols. By understanding the causality between sterol stereochemistry and enzymatic inhibition, researchers can better optimize synthetic pathways and screen for viable hypocholesterolemic candidates.

Structural Dynamics: The Criticality of the C-5 Configuration

The biological efficacy of a sterol is intrinsically linked to its three-dimensional conformation. Standard sterols like cholesterol possess a 5α-H (or equivalent planar) configuration, allowing them to integrate seamlessly into phospholipid bilayers and interact with sterol-sensing domains (SSDs) on regulatory proteins.

When synthesizing 15-oxygenated sterols via the low-temperature isomerization of 7-dehydrocholesteryl benzoate, the reaction produces both the desired 5α-intermediates and the 5β-byproduct, 3-benzoyloxycholesta-8,14-diene .

  • 5α-Oxysterols (Active): Maintain a relatively planar A/B ring junction, mimicking cholesterol. This allows them to bind Oxysterol-Binding Proteins (OSBPs) and trigger the degradation of HMG-CoA reductase .

  • 3-Benzoyloxycholesta-8,14-diene (5β-Byproduct): The 5β-H configuration introduces a severe "kink" (cis-fused A/B rings) into the sterol backbone. This steric distortion prevents the molecule from effectively mimicking cholesterol, rendering it biologically inert as an HMG-CoA reductase inhibitor.

Pathway A 7-Dehydrocholesteryl Benzoate (Precursor) B Low-Temp Isomerization (HCl/Chloroform) A->B C 3β-Benzoyloxy-5β-cholesta-8,14-diene (5β Byproduct) B->C Major Byproduct D 5α-Cholest-8(14)-en-3β-ol-15-one (Active 15-Oxysterol) B->D Target Synthesis E HMG-CoA Reductase Inhibition D->E Potent Inhibitor F Cholesterol Synthesis (Standard Sterols) E->F Downregulates

Fig 1. Synthesis pathway and biological impact of 15-oxysterols vs. 5β-byproducts.

Comparative Efficacy Data

The table below summarizes the quantitative and qualitative performance metrics of 3-benzoyloxycholesta-8,14-diene compared to an active 15-oxysterol and standard cholesterol.

Parameter3β-Benzoyloxy-5β-cholesta-8,14-diene5α-Cholest-8(14)-en-3β-ol-15-oneCholesterol (Standard)
Primary Role Synthetic Byproduct / IntermediatePotent Anticholesteremic AgentEndogenous Membrane Component
A/B Ring Junction Cis-fused (5β-H kinked structure)Trans-fused (5α-H planar structure)Trans-fused equivalent (Planar)
HMG-CoA Reductase IC50 > 50 µM (Negligible inhibition)~ 0.1 - 0.5 µM (Potent inhibition)N/A (Endogenous regulator)
Membrane Integration Poor (Disrupts lipid packing)Moderate (Regulatory signaling)Optimal (Maintains fluidity)
Utility in Research Crystallographic reference standardLead compound for hyperlipidemiaBaseline control in lipid assays

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of sterol derivatives requires rigorous, self-validating protocols. The following workflows detail how to confirm structural identity and measure biological efficacy, ensuring that inert synthetic artifacts are not mistaken for active compounds.

Protocol A: X-Ray Crystallographic Validation of Sterol Configuration

Causality: Because NMR alone can sometimes struggle to definitively resolve complex sterol ring junctions in crude mixtures, heavy-atom derivatization followed by X-ray crystallography is the gold standard for unequivocally establishing the C-5 configuration .

  • Derivatization: Convert the isolated sterol byproduct into a heavy-atom derivative (e.g., p-bromobenzoate ester) to facilitate phase determination in crystallography.

  • Crystallization: Dissolve the derivative in a minimal volume of hot ethanol/ethyl acetate. Allow slow evaporation at room temperature over 48-72 hours to yield single crystals suitable for diffraction.

  • Data Collection: Mount a single crystal (approx. 0.2 x 0.2 x 0.3 mm) on a diffractometer. Collect intensity data using Mo-Kα radiation.

  • Validation Check (Self-Validation): Solve the structure using heavy-atom Patterson methods. A refined R-factor of < 0.08 confirms the stereochemical assignment. For 3-benzoyloxycholesta-8,14-diene, this confirms the 5β-H configuration (space group P21) and proves it cannot act as a planar cholesterol mimic.

Protocol B: In Vitro HMG-CoA Reductase Inhibition Assay

Causality: To prove that the 5β-kink abolishes biological activity, an in vitro assay measuring the conversion of HMG-CoA to mevalonate is required. This protocol uses LC-MS/MS for high-specificity readout, avoiding the background noise and false positives common in radiometric assays.

  • Preparation: Prepare assay buffer (100 mM potassium phosphate, pH 7.4, 50 mM KCl, 1 mM EDTA, 5 mM DTT).

  • Reaction Assembly: In a 96-well plate, combine 10 µg of recombinant human HMG-CoA reductase catalytic domain, 400 µM NADPH, and test compounds (3-benzoyloxycholesta-8,14-diene vs. 5α-oxysterol) dissolved in DMSO (final DMSO concentration <1%).

  • Controls (Self-Validation):

    • Positive Control: Pravastatin (1 µM) to validate enzyme inhibition and assay sensitivity.

    • Negative Control: Vehicle only (1% DMSO) to establish baseline maximum enzymatic activity.

  • Initiation & Termination: Initiate the reaction by adding 50 µM HMG-CoA. Incubate at 37°C for 15 minutes. Terminate by adding 10 µL of 10% trifluoroacetic acid (TFA).

  • Quantification: Analyze the supernatant via LC-MS/MS to quantify mevalonate production. Calculate IC50 values using non-linear regression.

Workflow S1 Sterol Compound Isolation S2 X-Ray Crystallography (Config Validation) S1->S2 Structural QC S3 HMG-CoA Reductase Assay (In Vitro) S2->S3 Verified Sterol S4 Data Analysis & Efficacy Profiling S3->S4 Activity Metrics

Fig 2. Self-validating workflow for sterol structural and functional characterization.

Conclusion

While 3-benzoyloxycholesta-8,14-diene shares a similar molecular weight and basic sterol scaffold with potent anticholesteremic agents, its 5β-configuration fundamentally abrogates its biological efficacy. In comparative studies, standard sterols and 5α-oxysterols exhibit the planar geometry necessary for targeted enzymatic regulation, whereas the 5β-byproduct serves primarily as a structural reference point in synthetic chemistry. Rigorous structural validation and controlled enzymatic assays remain essential to distinguish active pharmaceutical ingredients from inert synthetic artifacts.

References

  • Wilson DK, Quiocho FA, Schroepfer GJ Jr. Concerning the structure of 3 beta-benzoyloxy-5 beta-cholesta-8,14-diene, a major byproduct in the chemical synthesis of 5 alpha-cholest-8(14)-en-3 beta-ol-15-one. Chem Phys Lipids. 1988 Aug;47(4):273-82. URL: [Link]

  • Schroepfer GJ Jr. Oxysterols: modulators of cholesterol metabolism and other processes. Physiol Rev. 2000 Jan;80(1):361-554. URL: [Link]

Crystallographic Validation of 3-Benzoyloxycholesta-8,14-diene: A Comparative Guide to Structural Elucidation Platforms

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural biology and pharmaceutical development, I frequently encounter the crystallographic bottleneck presented by highly lipophilic sterol intermediates. 3-benzoyloxycholesta-8,14-diene (CAS 20748-23-6) is a prime example. Historically identified as a major byproduct in the low-temperature isomerization of 7-dehydrocholesteryl benzoate, validating its exact stereochemistry—specifically confirming the 5β-H configuration while ensuring the C-17 configuration remains unchanged—is critical for downstream sterol synthesis[1].

The rigid tetracyclic core of this molecule, combined with its highly flexible and bulky 3-benzoyloxy tail, drives the formation of interdigitated bilayers that resist forming the large, well-ordered crystals required for traditional X-ray crystallography. In the past, researchers were forced to synthesize heavy-atom derivatives (such as the p-bromobenzoyloxy analog) to solve the crystallographic phase problem[1]. Today, we have access to orthogonal, high-resolution platforms.

This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Solid-State NMR (ssNMR) for the structural validation of 3-benzoyloxycholesta-8,14-diene, providing self-validating experimental protocols for each workflow.

Platform Comparison: Performance & Mechanistic Suitability

When selecting a structural elucidation platform for lipophilic sterol esters, the decision hinges on crystal size, sample volume, and the need for absolute stereochemical assignment.

Quantitative Performance Metrics
ParameterSingle-Crystal XRD (SC-XRD)Microcrystal Electron Diffraction (MicroED)Solid-State NMR (ssNMR)
Optimal Crystal Size > 10 µm (all dimensions)0.1 – 1.0 µm (nanocrystals)Amorphous / Powder
Sample Quantity Required Single optimal crystal< 1 mg10 – 50 mg
Absolute Stereochemistry Yes (via anomalous dispersion)Challenging (dynamical scattering)No (Relative only)
Data Collection Time 2 – 24 hours< 5 minutes per crystalDays to Weeks
Radiation Damage Risk Low to ModerateExtremely High (requires cryo)None
Validation Standard IUCr checkCIF / PLATONAdapted checkCIFChemical Shift Prediction
Mechanistic Analysis of Platform Choices
  • SC-XRD: Remains the gold standard for determining the absolute configuration of chiral sterols. However, the causality behind its high failure rate with 3-benzoyloxycholesta-8,14-diene lies in the solvent-sterol interactions; the molecule's lipophilicity causes rapid, disordered precipitation in standard solvents rather than orderly nucleation.

  • MicroED: A transformative cryo-EM technique that leverages the strong interaction between electrons and matter. Because electrons interact with both the nucleus and the electron cloud, MicroED yields high-resolution data from vanishingly small crystals that appear as amorphous powders to the naked eye [2]. This bypasses the need for complex crystallization optimization.

  • ssNMR: Serves as an orthogonal validation tool when the sample is entirely amorphous. It cannot provide atomic coordinates directly but validates the bulk phase purity and connectivity.

Structural Validation Decision Workflow

The following decision matrix illustrates the logical routing of a synthesized 3-benzoyloxycholesta-8,14-diene sample through the appropriate crystallographic pipeline based on initial optical screening.

Workflow Start Synthesized Powder: 3-benzoyloxycholesta-8,14-diene Screen Optical Microscopy Screening Start->Screen Cond1 Crystal Size? Screen->Cond1 SCXRD Single-Crystal XRD (>10 µm) Cond1->SCXRD Large Crystals MicroED MicroED (0.1 - 1.0 µm) Cond1->MicroED Nanocrystals ssNMR Solid-State NMR (Amorphous) Cond1->ssNMR No Crystals Val1 OLEX2 / SHELXL Refinement SCXRD->Val1 Val2 MOSFLM / DIALS Processing MicroED->Val2 Val3 Chemical Shift Correlation ssNMR->Val3 CheckCIF checkCIF / PLATON Validation Val1->CheckCIF Val2->CheckCIF End Validated 3D Structure Val3->End Orthogonal Validation CheckCIF->End

Decision matrix for crystallographic validation of 3-benzoyloxycholesta-8,14-diene based on crystal size.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes a mechanistic rationale (causality) and a strict validation checkpoint.

Protocol A: SC-XRD Crystallization via Vapor Diffusion

Because 3-benzoyloxycholesta-8,14-diene is highly soluble in halogenated solvents but poorly soluble in alcohols, vapor diffusion is the optimal method to control the nucleation rate.

  • Solvent Solvation: Dissolve 5 mg of the sterol ester in 0.5 mL of chloroform in a 2-dram inner vial.

    • Causality: Chloroform fully solvates the lipophilic sterol core and the benzoate tail, preventing premature amorphous precipitation.

  • Antisolvent Layering: Place the inner vial (uncapped) into a 20 mL outer vial containing 5 mL of methanol. Seal the outer vial tightly.

    • Causality: The slow vapor diffusion of methanol into the chloroform gradually lowers the solubility limit. This slow transition into the metastable zone favors the growth of fewer, larger crystals rather than a shower of microcrystals.

  • Harvesting & Cryocooling: Harvest a >10 µm crystal using a MiTeGen loop, coat it in paratone oil, and immediately flash-cool in a 100 K nitrogen stream.

    • Causality: Cryocooling minimizes thermal atomic displacement (B-factors), which is vital for resolving the flexible benzoate tail.

  • Self-Validation Checkpoint: Before initiating a 12-hour data collection, run a 10-frame screening strategy. Rule: If the unit cell indexes with a mosaicity >1.5° or displays split reflections, the crystal is twinned or cracked. Abort and select a new crystal. Do not waste beam time on a compromised lattice.

Protocol B: MicroED Sample Preparation and Data Collection

When the sterol only yields a fine powder, MicroED is the required platform.

  • Dry Powder Application: Take the raw, amorphous-looking synthetic powder and apply it directly onto a glow-discharged Quantifoil holey carbon TEM grid. Shake off excess powder.

    • Causality: Bypassing solvent-based grid preparation prevents solvent-induced polymorphic transitions, ensuring you are validating the true bulk phase of the synthesized byproduct [2].

  • Cryogenic Transfer: Plunge the grid into liquid nitrogen and transfer it to the cryo-TEM using a cryogenic holder.

    • Causality: Operating at cryogenic temperatures is mandatory to mitigate the severe radiation damage caused by the electron beam breaking the covalent bonds of the organic sterol.

  • Continuous Rotation Data Collection: Rotate the stage continuously at 0.5°/s while exposing the microcrystal to a low electron dose (< 0.01 e⁻/Ų/s).

    • Causality: Continuous rotation samples reciprocal space evenly, avoiding the "missing wedge" effect and allowing the data to be processed with standard X-ray software (e.g., MOSFLM or DIALS) [3].

  • Self-Validation Checkpoint: Monitor the diffraction pattern during the first 5 seconds of rotation. Rule: If high-resolution diffraction spots fade rapidly, the electron dose is too high (radiation damage is occurring). Immediately reduce the dose rate below 0.01 e⁻/Ų/s before targeting the next microcrystal.

Computational Validation: The Role of checkCIF

Regardless of whether the data originates from SC-XRD or MicroED, the final structural model must be subjected to rigorous computational validation. The International Union of Crystallography (IUCr) mandates the use of checkCIF/PLATON to test the data for completeness, quality, and consistency[4].

For 3-benzoyloxycholesta-8,14-diene, pay specific attention to the following validation ALERTS[5]:

  • Missed Symmetry (PLAT112/PLAT113): Sterols often crystallize in chiral space groups (e.g., P21​ or P21​21​21​ ). checkCIF will flag if pseudo-symmetry has been misinterpreted.

  • Misplaced Hydrogen Atoms: The 5β-H configuration is a critical structural feature of this specific byproduct[1]. Ensure the riding models for hydrogen atoms at the C-5 and C-17 stereocenters do not trigger geometric ALERTS.

  • Solvent Accessible Voids (PLAT061): The bulky benzoate group can lead to inefficient packing. PLATON will calculate if there are unaccounted voids that might contain disordered solvent from the crystallization process.

References

  • Concerning the structure of 3 beta-benzoyloxy-5 beta-cholesta-8,14-diene, a major byproduct in the chemical synthesis of 5 alpha-cholest-8(14)-en-3 beta-ol-15-one. Chemistry and Physics of Lipids / PubMed. [Link]

  • Microcrystal Electron Diffraction of Small Molecules. National Center for Biotechnology Information (PMC).[Link]

  • MicroED - Gonen Lab. UCLA. [Link]

  • checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E / PMC.[Link]

  • Structure validation in chemical crystallography. ResearchGate / IUCr.[Link]

Sources

Benchmarking 3-Benzoyloxycholesta-8,14-diene Synthesis: A Comparative Guide for Sterol Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

In the development of hypocholesterolemic agents and sterol synthesis inhibitors, 3-benzoyloxycholesta-8,14-diene serves as a pivotal intermediate. It is the primary precursor for synthesizing 15-oxygenated sterols—most notably 3β-hydroxy-5α-cholest-8(14)-en-15-one—which are potent suppressors of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase[1].

The 8,14-diene system provides a precise chemical handle for stereoselective oxidations. Literature demonstrates that this diene core can be oxidized using m-chloroperbenzoic acid (MCPBA)[2] or chromic acid[3] to cleanly introduce oxygen at the C-15 position.

The Causality of Experimental Choices:

  • Why the Benzoate Ester? The benzoate protecting group is specifically selected over acetates or free alcohols because it imparts high crystallinity to the sterol intermediates. This allows researchers to purify intermediates via selective precipitation and recrystallization, actively avoiding silica gel chromatography which is known to degrade sensitive conjugated diene systems[1].

  • The Stereochemical Challenge: The thermodynamic sink of the sterol diene system lies at the 8,14-position. However, driving the double bonds to this position via acid-catalyzed isomerization is notoriously prone to stereochemical scrambling at the C-5 position. Prolonged exposure to acidic conditions facilitates an epimerization mechanism that flips the natural 5α-configuration to the unwanted 5β-configuration[4].

Benchmarking Synthesis Pathways

To objectively evaluate the optimal route to the 5α-target, we benchmark two primary literature methodologies:

  • The Classical Isomerization Method (Wilson et al.) : A traditional stepwise approach that inadvertently produces the 5β-isomer as a major, highly crystalline byproduct[4].

  • The Telescoped Facile Synthesis (Bakos et al.) : An optimized, one-pot sequence designed to minimize acid exposure and retain the 5α-configuration with high fidelity[1].

Synthesis_Workflow cluster_Wilson Classical Isomerization (Wilson et al.) cluster_Bakos Telescoped Synthesis (Bakos et al.) Start Cholesterol Benzoate Bromination Allylic Bromination (NBS) Start->Bromination Telescoped One-Pot Sequence (Minimal Purification) Start->Telescoped Dehydro Dehydrobromination Bromination->Dehydro Dienyl 7-Dehydrocholesteryl Benzoate Dehydro->Dienyl Isom HCl / CHCl3 (-78 °C to RT) Dienyl->Isom Target_Beta 3β-benzoyloxy-5β- cholesta-8,14-diene (Major Byproduct) Isom->Target_Beta Stereochemical Inversion Target_Alpha 3β-benzoyloxy-5α- cholesta-8,14-diene (Key Intermediate) Isom->Target_Alpha Minor Product Telescoped->Target_Alpha High Yield Retained 5α

Comparative synthesis workflows for 3-benzoyloxycholesta-8,14-diene highlighting stereocontrol.

Quantitative Data Comparison
ParameterClassical Isomerization (Wilson et al.)Facile Telescoped Synthesis (Bakos et al.)
Primary Isolated Product 3β-benzoyloxy-5β-cholesta-8,14-diene (Byproduct)3β-benzoyloxy-5α-cholesta-8,14-diene (Target)
C-5 Stereoretention Poor (Significant 5β epimerization)Excellent (Preserves natural 5α state)
Purification Dependency High (Extensive recrystallization required)Low (Relies on direct precipitation)
Scalability for Drug Dev. Low (Due to complex byproduct profiles)High (Telescoped steps minimize losses)
Literature Validation X-ray crystallography confirmed 5β-H[4]High-yield conversion to 15-ketosterols[1]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are reconstructed with built-in analytical checkpoints.

Protocol A: Classical Low-Temperature Isomerization (Wilson Method)

This protocol is historically significant but is primarily useful if the 5β-isomer is desired for structural studies[4].

  • Substrate Preparation : Dissolve 7-dehydrocholesteryl benzoate in anhydrous chloroform.

    • Causality: Strict anhydrous conditions are required to prevent competitive hydration of the highly reactive diene system.

  • Acid-Catalyzed Isomerization : Cool the solution to -78 °C. Bubble dry HCl gas through the solution, then allow the mixture to slowly warm to room temperature.

    • Causality: The low temperature kinetically controls the initial protonation. However, the extended warming period required to thermodynamically shift the double bonds to the 8,14-position inadvertently causes a hydride shift at C-5, yielding the 5β-epimer.

  • Quenching & Isolation : Neutralize the reaction with saturated aqueous . Extract, dry over , and concentrate.

  • Self-Validation Checkpoint (Crystallization) : Recrystallize the crude mixture from ethanol/ethyl acetate. The 5β-isomer is highly crystalline and will selectively precipitate. X-ray crystallography or 1H NMR (focusing on the C-19 methyl shift and C-3 proton coupling constants) is required to definitively confirm the 5β-H configuration[4].

Protocol B: Telescoped Facile Synthesis (Bakos Method)

This optimized route is recommended for researchers targeting downstream 15-oxygenated sterols[1].

  • Allylic Bromination : React cholesterol benzoate with 1,3-dibromo-5,5-dimethylhydantoin (or NBS) and a radical initiator (AIBN) in refluxing non-polar solvent.

  • Dehydrobromination : Without isolating the bromide, immediately add a hindered base (e.g., s-collidine) and reflux to force elimination to the 5,7-diene.

    • Causality: Using a sterically hindered base prevents unwanted nucleophilic substitution on the sterol backbone, ensuring a clean elimination profile.

  • Controlled Isomerization : Treat the crude 5,7-diene with a strictly stoichiometric amount of acid catalyst for a limited, monitored duration.

    • Causality: By strictly limiting the time the sterol spends in an acidic environment, the thermodynamic shift to the 8,14-diene is achieved without triggering the slower C-5 epimerization pathway.

  • Self-Validation Checkpoint (Direct Precipitation) : Add methanol directly to the reaction mixture. The 3β-benzoyloxy-5α-cholesta-8,14-diene will precipitate cleanly. Validate the 8,14-diene formation via UV spectroscopy; the product must show a characteristic near 245 nm, clearly distinguishing it from the 5,7-diene precursor ( ~271, 282, 293 nm).

Application Scientist Recommendations

For drug development professionals synthesizing HMG-CoA reductase inhibitors, the Bakos telescoped method [1] is vastly superior. By minimizing intermediate purification and strictly controlling acid exposure, it bypasses the severe 5β-epimerization bottleneck identified by Wilson et al.[4]. Once the 5α-8,14-diene is secured, downstream oxidation utilizing MCPBA[2] or chromic acid[3] proceeds with high stereochemical fidelity, streamlining the path to active 15-ketosterols.

References
  • Concerning the structure of 3 beta-benzoyloxy-5 beta-cholesta-8,14-diene, a major byproduct in the chemical synthesis of 5 alpha-cholest-8(14)-en-3 beta-ol-15-one. | nih.gov |4

  • Steroids, XLVII: A facile synthesis of 3β-hydroxy-5α-cholest-8(14)-en-15-one. | researchgate.net |1

  • 15-Oxygenated sterols by m-chloroperbenzoic acid oxidation of 3.beta.-acetoxy-5.alpha.-cholesta-8,14-diene. | acs.org | 2

  • Synthesis of 11- and 15-oxygenated steroids. The course of 8,14-dienes oxidation by chromic acid. | acs.org | 3

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 3-Benzoyloxycholesta-8,14-diene

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Control

Given the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards. Cholesterol derivatives are generally considered biologically active, and benzoyl compounds can be irritants and sensitizers.[1][2] Therefore, it is prudent to treat 3-Benzoyloxycholesta-8,14-diene as a potentially hazardous substance. The primary routes of exposure to be controlled are inhalation, skin contact, and eye contact.

Core Principle: Minimize all chemical exposures. The Occupational Safety and Health Administration (OSHA) mandates that employers develop and implement a written Chemical Hygiene Plan (CHP) for the protection of laboratory employees from health hazards associated with the chemicals they handle.[3][4] All handling of this compound should be in accordance with your institution's CHP.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical. The following table summarizes the recommended PPE for handling 3-Benzoyloxycholesta-8,14-diene.

Body Part Required PPE Rationale and Best Practices
Eyes Chemical safety gogglesMust be worn at all times in the laboratory where this compound is handled. Standard safety glasses do not provide adequate protection from splashes.[1][2][5]
Hands Nitrile glovesProvides a suitable barrier against incidental contact. Double-gloving is recommended for prolonged handling or when working with larger quantities. Change gloves immediately if they become contaminated.[1][6]
Body Laboratory coatA fully fastened lab coat protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hoodEngineering controls are the preferred method for minimizing inhalation exposure. A respirator may be required for spill cleanup or if work cannot be conducted in a fume hood, in accordance with your institution's respiratory protection program.[1][2]
Operational Plan: From Receipt to Use

A systematic workflow is essential for minimizing risk. The following diagram and steps outline a safe handling protocol.

SafeHandlingWorkflow cluster_storage Receiving & Storage cluster_preparation Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal Receiving Receive & Inspect Storage Store in a Cool, Dry, Well-Ventilated Area Receiving->Storage Log in Inventory Weighing Weigh in Fume Hood Storage->Weighing Transport in Secondary Containment Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Experiment Conduct Experiment in Fume Hood Dissolving->Experiment SolidWaste Solid Waste Container Experiment->SolidWaste Contaminated materials LiquidWaste Liquid Waste Container Experiment->LiquidWaste Unused solutions Disposal Dispose via EHS SolidWaste->Disposal LiquidWaste->Disposal

Caption: Safe Handling Workflow for 3-Benzoyloxycholesta-8,14-diene.

Step-by-Step Protocol:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the manufacturer's label is intact and legible.[7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][8]

  • Preparation and Handling:

    • All manipulations, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

    • Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.

    • Avoid generating dust.[1]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][6]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][10]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Spill Management and Disposal Plan

Accidents can happen, and a clear plan is crucial for a swift and safe response.

Spill Cleanup:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an absorbent material like vermiculite or sand to contain the substance. Do not use combustible materials like paper towels.[2]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal:

All waste materials contaminated with 3-Benzoyloxycholesta-8,14-diene, including empty containers, used gloves, and absorbent materials from spills, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container.

  • Disposal: Follow your institution's and local regulations for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these protocols, you can confidently and safely incorporate 3-Benzoyloxycholesta-8,14-diene into your research, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Benzoylbenzoic acid, 98+%. Retrieved from [Link]

  • Global Chem. (2024, November 21). Safety Data Sheet(SDS). Retrieved from [Link]

  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Benzoyl Peroxide. Retrieved from [Link]

  • Farnell. (2018, February 26). USA SAFETY DATA SHEET - LORD ACCELERATOR 17. Retrieved from [Link]

  • Spill Containment, LLC. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Retrieved from [Link]

  • Lab Manager. (2025, October 24). The OSHA Laboratory Standard. Retrieved from [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzoyloxycholesta-8,14-diene
Reactant of Route 2
Reactant of Route 2
3-Benzoyloxycholesta-8,14-diene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.